molecular formula C7H10N2O2 B1277184 2-amino-N-(furan-2-ylmethyl)acetamide CAS No. 868238-04-4

2-amino-N-(furan-2-ylmethyl)acetamide

Cat. No.: B1277184
CAS No.: 868238-04-4
M. Wt: 154.17 g/mol
InChI Key: MRXAHEGHPPJMAI-UHFFFAOYSA-N
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Description

2-Amino-N-(furan-2-ylmethyl)acetamide is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This acetamide derivative is characterized by a furan-2-ylmethyl group attached to the amide nitrogen, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is related to a class of adamantyl acetamide derivatives that have been identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of 11β-HSD1, which modulates glucocorticoid metabolism, has shown beneficial effects on various metabolic disorders in preclinical studies, including insulin resistance, dyslipidemia, and obesity . Researchers can utilize this compound as a key building block for developing novel pharmacologically active molecules or as a standard in analytical studies. The hydrochloride salt of this compound is also available for research purposes . This product is intended for research and development applications only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXAHEGHPPJMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-amino-N-(furan-2-ylmethyl)acetamide CAS 868238-04-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Amino-N-(furan-2-ylmethyl)acetamide (CAS 868238-04-4) [1][2]

Part 1: Executive Summary

The Furfuryl-Glycinamide Scaffold in Medicinal Chemistry

2-Amino-N-(furan-2-ylmethyl)acetamide (CAS 868238-04-4) is a specialized bifunctional building block used primarily in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1] Structurally, it consists of a glycine backbone where the C-terminus is capped with a furan-2-ylmethyl (furfuryl) group.[1]

This compound serves two critical roles in drug design:

  • Pharmacophore Linker: The glycine unit provides a flexible, neutral spacer (approx. 3-4 Å) between the furan ring and the primary amine.[3][4]

  • Bioisostere Introduction: The furan ring acts as a lipophilic yet polarizable aromatic system, often used as a bioisostere for phenyl or thiophene rings to alter metabolic stability or solubility profiles.[3][4]

Note on Stability: While CAS 868238-04-4 refers to the free base , this compound is frequently handled and stored as its hydrochloride salt (CAS 1181458-84-3) to prevent oxidation of the primary amine and enhance shelf-life.[1] This guide addresses the properties of the free base while providing protocols relevant to the stable salt form.[3][4]

Part 2: Chemical Identity & Physicochemical Profile

Core Identity
PropertyDetail
CAS Number 868238-04-4 (Free Base)
Related CAS 1181458-84-3 (Hydrochloride Salt)
IUPAC Name 2-amino-N-(furan-2-ylmethyl)acetamide
Synonyms N-(Furan-2-ylmethyl)glycinamide; Glycinamide, N-(2-furanylmethyl)-
SMILES C1=COC(=C1)CNC(=O)CN
Molecular Formula C₇H₁₀N₂O₂
Physicochemical Properties (Free Base)
ParameterValueContext for Drug Design
Molecular Weight 154.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~ -0.8 to -0.5Highly hydrophilic; good for improving solubility of lipophilic scaffolds.[1][3]
TPSA ~ 55 ŲModerate polar surface area; suggests good membrane permeability.[3][4]
H-Bond Donors 2 (NH₂, Amide NH)Key interaction points for active site binding (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (Furan O, Amide O, Amide N)Furan oxygen is a weak acceptor; Carbonyl oxygen is a strong acceptor.
pKa (Amine) ~ 8.0 - 8.2Typical for glycinamides; largely protonated at physiological pH.[1][3][4]

Part 3: Synthetic Methodologies

Causality & Logic: Direct reaction of ethyl glycinate with furfurylamine is often inefficient due to polymerization or diketopiperazine formation.[3][4] The industry-standard approach utilizes Boc-protection chemistry to ensure chemoselectivity, preventing self-condensation of the glycine unit.[1]

Validated Synthesis Protocol (Boc-Route)

This protocol yields the stable HCl salt, which can be neutralized to the free base (CAS 868238-04-4) immediately prior to use.[1]

Reagents:

  • N-Boc-Glycine (1.0 eq)[1]

  • Furfurylamine (1.0 eq)

  • EDC[1][3][4]·HCl (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) or DMF

  • 4M HCl in Dioxane[3]

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-Glycine in DCM (0.1 M). Add EDC·HCl and HOBt at 0°C. Stir for 30 min to form the active ester.

    • Why: HOBt suppresses racemization (less critical for Glycine but good practice) and increases coupling efficiency.[3][4]

  • Coupling: Add Furfurylamine and DIPEA dropwise. Allow to warm to RT and stir for 12 hours.

    • Monitoring: Check by TLC (SiO₂, 50% EtOAc/Hexane).[3][4] Product (Boc-intermediate) usually has R_f ~ 0.5.[1][3][4]

  • Workup: Wash organic layer with 1M citric acid (removes excess amine), sat.[3][4] NaHCO₃ (removes unreacted acid), and brine.[3][4] Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5-10 eq). Stir for 2 hours.

    • Observation: A white precipitate (the target HCl salt) often forms.[3][4]

  • Isolation: Filter the precipitate and wash with diethyl ether.

    • Result: 2-amino-N-(furan-2-ylmethyl)acetamide hydrochloride.[1][5][6]

  • Free Base Generation (CAS 868238-04-4):

    • Dissolve salt in minimal water.[3][4]

    • Adjust pH to 10 with 1M NaOH.[3][4]

    • Extract exhaustively with DCM or EtOAc.[3][4]

    • Dry and concentrate in vacuo (Note: Free base may be an oil or low-melting solid).[1][3][4]

Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis and the decision points for salt vs. free base isolation.

SynthesisWorkflow Start Starting Materials: N-Boc-Glycine + Furfurylamine Activation Activation: EDC/HOBt, DCM, 0°C Start->Activation Activate Acid Coupling Amide Coupling: Formation of Boc-Protected Intermediate Activation->Coupling + Furfurylamine Purification Workup: Acid/Base Wash Coupling->Purification Remove Byproducts Deprotection Deprotection: 4M HCl in Dioxane Purification->Deprotection Cleave Boc Salt HCl Salt Isolation (CAS 1181458-84-3) Precipitate & Filter Deprotection->Salt Precipitation Neutralization Neutralization: NaOH (aq) / Extraction Salt->Neutralization Optional: If Free Amine Needed FreeBase Target Free Base (CAS 868238-04-4) Oil/Solid Neutralization->FreeBase Solvent Removal

Caption: Synthetic workflow from Boc-Glycine to CAS 868238-04-4, highlighting the stable salt intermediate.

Part 4: Functional Applications in Drug Discovery

Fragment Growing & Linking

In FBDD, this molecule acts as a "linker-head" motif.[3][4]

  • The Furan: Binds to hydrophobic pockets (e.g., S1 pockets in proteases).[3][4]

  • The Amine: Serves as a vector for growing the molecule.[3][4] It can be reacted with sulfonyl chlorides, isocyanates, or carboxylic acids to extend the scaffold into adjacent binding domains.[3][4]

Peptidomimetics

This compound is effectively a "Glycine-Furan" cap.[1][3][4] It is used to terminate peptide chains, preventing enzymatic degradation by exopeptidases.[3][4] The furan ring can mimic the side chains of Histidine or Phenylalanine depending on the binding environment.[3][4]

Application Logic Diagram

This diagram details how the free amine is utilized to diversify the scaffold into active pharmaceutical ingredients (APIs).

Applications Core 2-Amino-N-(furan-2-ylmethyl)acetamide (Nucleophilic Handle) SecondaryAmine Secondary Amines (Kinase Inhibitors) Core->SecondaryAmine + R-CHO / NaBH(OAc)3 Peptidomimetic Extended Amides (Protease Inhibitors) Core->Peptidomimetic + R-COOH / HATU Urea Urea Derivatives (Soluble Epoxide Hydrolase Inhibitors) Core->Urea + R-NCO Aldehyde Aldehydes (Reductive Amination) Aldehyde->Core Acid Carboxylic Acids (Amide Coupling) Acid->Core Isocyanate Isocyanates (Urea Formation) Isocyanate->Core

Caption: Diversification strategies using the primary amine of CAS 868238-04-4 to generate bioactive libraries.

Part 5: Handling & Stability (Self-Validating Protocols)

To ensure experimental success, adhere to these handling protocols.

1. Storage:

  • Free Base: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) and carbamate formation upon exposure to atmospheric CO₂.[3][4]

  • HCl Salt: Hygroscopic.[3][4] Store in a desiccator at 4°C.

2. Quality Control (QC) Check: Before using the compound in a critical reaction, perform a solubility/pH check :

  • Dissolve a small amount in water.[3][4]

  • Check pH.[3][4] If pH < 5, it is the salt.[3][4] If pH > 8, it is the free base.[3][4]

  • NMR Validation: In DMSO-d₆, the free base will show a broad singlet (NH₂) around 1.5-2.0 ppm (variable), while the HCl salt will show a broad singlet (NH₃⁺) around 8.0-8.5 ppm.[1]

3. Safety:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319), STOT SE 3 (H335).[3][4]

  • PPE: Wear nitrile gloves and safety glasses.[3][4] Handle in a fume hood to avoid inhalation of amine vapors.[3][4]

References

  • PubChem. (n.d.).[3][4][6][7] 2-amino-N-[(furan-2-yl)methyl]acetamide.[1][2][5][8][6][9][10] National Center for Biotechnology Information.[3][4] Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.).[3][4] Product Datasheet: 2-Amino-N-[(furan-2-yl)methyl]acetamide. Retrieved from [Link]

  • Horishny, V. Ya., et al. (2021).[3][4] Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry. (Contextual reference for furan-acetamide scaffolds).

Sources

Technical Guide: Synthesis and Characterization of N-(furan-2-ylmethyl)glycinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

N-(furan-2-ylmethyl)glycinamide (also known as 2-amino-N-furfurylacetamide) is a pivotal bifunctional building block in medicinal chemistry. It serves as a "linker scaffold," combining the hydrogen-bonding capability of the glycinamide backbone with the lipophilic, aromatic furan ring—a classical bioisostere for phenyl and pyridine rings.

This guide details a high-fidelity synthesis protocol designed for research-grade purity (>98%), utilizing carbodiimide-mediated peptide coupling followed by acidolytic deprotection. Unlike industrial routes involving chloroacetyl chloride (which suffer from dimerization side-products), this route ensures stoichiometric control and minimal purification requirements.

Molecular Specifications
PropertyValue
IUPAC Name 2-amino-N-(furan-2-ylmethyl)acetamide
Molecular Formula

Molecular Weight 154.17 g/mol
CAS Registry 5663-62-7 (Free base)
Key Functional Groups Primary Amine (

), Secondary Amide (

), Furan Ring
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (as salt)

Synthetic Strategy: The "Boc-Gly" Route

The most robust method for synthesizing N-(furan-2-ylmethyl)glycinamide on a laboratory scale is the coupling of N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) with furfurylamine, followed by removal of the Boc protecting group.

Why this route?
  • Causality & Control: Direct reaction of ethyl glycinate with furfurylamine requires high temperatures and often leads to diketopiperazine formation. The Boc-protection strategy prevents self-polymerization of the glycine moiety.

  • Furan Sensitivity: Furan rings are acid-sensitive (prone to ring-opening polymerization). This protocol uses controlled acidolysis (TFA/DCM or HCl/Dioxane) at low temperatures to preserve the heterocycle.

Reaction Scheme Visualization

SynthesisPathway Reactants Reactants: Boc-Gly-OH + Furfurylamine Activation Activation: EDC·HCl / HOBt Reactants->Activation Carboxyl Activation Coupling Coupling: Formation of Amide Bond Activation->Coupling Nucleophilic Attack Intermediate Intermediate: Boc-Gly-Furfurylamide Coupling->Intermediate Workup & Isolation Deprotection Deprotection: TFA or HCl/Dioxane Intermediate->Deprotection Acidolysis Product Target Product: N-(furan-2-ylmethyl)glycinamide (TFA/HCl Salt) Deprotection->Product Precipitation

Figure 1: Step-wise synthetic pathway for N-(furan-2-ylmethyl)glycinamide via Boc-chemistry.[1]

Detailed Experimental Protocol

Phase 1: Amide Coupling (Synthesis of Intermediate)

Objective: Synthesis of tert-butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate.

Reagents:

  • Boc-Gly-OH (1.0 equiv, 10 mmol)

  • Furfurylamine (1.05 equiv, 10.5 mmol)

  • EDC·HCl (1.2 equiv) – Water-soluble carbodiimide for easy workup.

  • HOBt (1.2 equiv) – Suppress N-acylurea side products.

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous).[2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-Gly-OH (1.75 g) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Activation: Add HOBt (1.62 g) and EDC·HCl (2.30 g). Stir for 15 minutes at 0°C to form the active ester.

  • Addition: Add Furfurylamine (1.02 g/0.93 mL) followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Self-Validation Check: TLC (50% EtOAc/Hexane). The starting material (Boc-Gly-OH) should disappear. The product will appear as a UV-active spot (furan absorption) that does not stain with Ninhydrin (blocked amine).

  • Workup:

    • Wash organic layer with 1M Citric Acid (removes unreacted amine/EDC).

    • Wash with Saturated

      
       (removes unreacted acid/HOBt).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield: Expect 85-95% of a white/off-white solid.

Phase 2: Deprotection (Isolation of Target)

Objective: Removal of Boc group to yield N-(furan-2-ylmethyl)glycinamide salt.

Reagents:

  • Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane.

  • Solvent: DCM.[2][3]

Procedure:

  • Dissolution: Dissolve the intermediate (from Phase 1) in minimal DCM (approx. 5 mL per gram).

  • Acidolysis: Add TFA (ratio 1:1 v/v with DCM) dropwise at 0°C.

    • Critical Note: Furan rings can degrade in strong acid if allowed to overheat. Keep at 0°C for the first 30 mins, then RT for 1 hour.

  • Monitoring: TLC should show the disappearance of the non-polar intermediate and the appearance of a baseline spot (polar free amine).

  • Isolation:

    • Evaporate volatiles under reduced pressure.[2]

    • Trituration: Add cold Diethyl Ether (

      
      ) to the oily residue. Scratch the flask to induce crystallization. The product (TFA salt) will precipitate as a white solid.
      
    • Filter and dry under high vacuum.

Characterization Data

The following data corresponds to the expected spectral signature of the product (TFA salt form).

Nuclear Magnetic Resonance (NMR)[4]
NucleusSolventChemical Shift (

, ppm)
MultiplicityAssignment

DMSO-

8.85t, 1HAmide NH (Coupled to

)
8.10br s, 3HAmmonium

(N-terminus)
7.58dd, 1HFuran C5-H
6.40dd, 1HFuran C4-H
6.28d, 1HFuran C3-H
4.32d, 2HFuran-

-NH
3.58s, 2HGlycine

-


DMSO-

166.5sCarbonyl (C=O)
151.8sFuran C2 (Ipso)
142.5sFuran C5
110.8sFuran C4
107.2sFuran C3
40.5sGlycine

35.8sFuran-

Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  154.07
    
  • Observed (

    
    ):  155.1 m/z
    

Applications & Storage

Storage and Stability
  • Hygroscopicity: The salt form (TFA or HCl) is hygroscopic. Store in a desiccator at -20°C.

  • Oxidation: The furan ring is susceptible to oxidation over long periods. Store under inert gas (Argon/Nitrogen) to prevent darkening (formation of polymeric furans).

Research Applications
  • Peptidomimetics: Used as a C-terminal cap to introduce lipophilicity without adding significant bulk.

  • Fragment-Based Drug Discovery (FBDD): The molecule possesses a "donor-acceptor" motif (Amide NH/CO) and an aromatic system, making it an ideal fragment for screening kinase binding pockets.

  • Coordination Chemistry: The furan oxygen and amide nitrogen can act as a bidentate ligand for soft metals (e.g., Pd, Pt).

References

  • PubChem. (n.d.).[4] N-((furan-2-yl)methyl)acetamide | C7H9NO2.[4] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide. Retrieved February 2, 2026, from [Link]

  • NIH PubMed Central. (2014). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Retrieved February 2, 2026, from [Link]

Sources

derivatives of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatives of 2-amino-N-(furan-2-ylmethyl)acetamide: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a molecular scaffold of significant interest in medicinal chemistry. We will explore the synthetic rationale, key biological activities, and the structure-activity relationships (SAR) that are crucial for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class.

Introduction: The Furan-Acetamide Scaffold

The convergence of a furan ring and an acetamide moiety creates a pharmacophore with remarkable versatility. Furan, a five-membered aromatic heterocycle, is a structural component in numerous therapeutic agents and natural products.[1][2] Its electron-rich nature allows it to act as a bioisostere for phenyl rings, often enhancing metabolic stability and modulating receptor interactions.[2] Acetamide derivatives also possess a broad spectrum of biological properties.[3][4][5] The combination of these two fragments in the 2-amino-N-(furan-2-ylmethyl)acetamide core provides a unique three-dimensional structure and a rich chemical space for derivatization, making it a promising starting point for drug discovery programs targeting a range of diseases.[1][6]

The core structure, 2-amino-N-(furan-2-ylmethyl)acetamide, presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Property Value Source
Molecular FormulaC₇H₁₀N₂O₂PubChem[7]
Monoisotopic Mass154.07423 DaPubChem[7]
Predicted XlogP-0.8PubChem[7]

Table 1: Physicochemical properties of the parent compound, 2-amino-N-(furan-2-ylmethyl)acetamide.

Synthetic Strategies and Methodologies

The synthesis of N-(furan-2-ylmethyl)acetamide derivatives is typically achieved through straightforward and high-yielding amidation reactions. The primary strategy involves the coupling of a furan-containing amine with a suitable carboxylic acid or its activated derivative.

General Synthesis Workflow

The development pipeline for these derivatives follows a logical progression from initial synthesis to biological validation. This workflow ensures that each synthesized compound is rigorously characterized before proceeding to functional assays.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Materials (e.g., Furfurylamine, Chloroacetyl Chloride) B Amidation Reaction A->B C Crude Product Isolation B->C D Purification (Recrystallization / Chromatography) C->D E Structural Confirmation (NMR, MS) D->E Purified Compound F Purity Assessment (HPLC) E->F H In Vitro Screening (e.g., MIC, IC50 Assays) F->H Characterized Compound G Crystal Structure (X-ray Crystallography) I Mechanism of Action Studies H->I J In Vivo Models (Efficacy & Toxicity) I->J

Caption: A typical experimental workflow for the development of novel derivatives.
Protocol: Synthesis of 2-chloro-N-(furan-2-ylmethyl)acetamide

This protocol describes a foundational step for producing a key intermediate. The resulting 2-chloro derivative is a versatile precursor that can be further modified at the alpha-carbon position to introduce the amino group or other functionalities.

Materials:

  • Furan-2-ylmethanamine (furfurylamine)

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve furan-2-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Causality: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-chloro-N-(furan-2-ylmethyl)acetamide.

Protocol: Microwave-Assisted Synthesis of Cyano-Derivatives

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for certain derivatives.[3][5]

Materials:

  • Furfurylamine

  • Ethyl cyanoacetate

Procedure:

  • Mix an equimolar amount of furfurylamine and ethyl cyanoacetate in a microwave-safe conical flask.

  • Heat the mixture under microwave irradiation at 700 W for 3 minutes, using 20-second intervals to prevent overheating.[3] Causality: This solvent-free approach, accelerated by microwave energy, enhances reaction rates and often leads to cleaner products with higher yields compared to traditional methods.[8]

  • After irradiation, pour the hot mixture into a beaker and allow it to cool.

  • Wash the resulting solid with ethanol to remove unreacted starting materials.

  • Recrystallize the product from an appropriate solvent mixture (e.g., acetone/water 7:3) to obtain purified crystals of 2-cyano-N-(furan-2-ylmethyl)acetamide.[3]

Pharmacological Significance and Structure-Activity Relationships (SAR)

Derivatives incorporating the furan and acetamide scaffolds are known to exhibit a wide range of pharmacological activities. Understanding how structural modifications influence this activity is paramount for rational drug design.

Biological Activity Description Supporting Sources
Antibacterial / Antifungal Furan derivatives have shown significant efficacy against various bacterial and fungal strains. The acetamide moiety can be modified to enhance this activity.[1][3][8]
Anti-inflammatory Certain acetamide and furan derivatives have demonstrated potent anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like nitric oxide (NO).[3][4][6]
Antitumor The furan scaffold is present in several compounds investigated for their cytotoxic effects against cancer cell lines.[3][5]
Anticonvulsant Imidazole-acetamide derivatives have shown promise as anticonvulsant agents in preclinical models.[9]
Anticoagulant N-phenyl-2-(phenyl-amino) acetamide derivatives have been explored as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[10]

Table 2: Summary of prominent biological activities associated with furan and acetamide derivatives.

Key SAR Insights

The biological activity of these compounds can be systematically optimized by modifying three key regions of the molecule: the furan ring, the acetamide linker, and the terminal amino group.

SAR cluster_furan Furan Ring Modifications cluster_linker Linker Modifications cluster_terminal Terminal Group (R) Modifications cluster_outcome Modulated Properties Core Furan Ring Acetamide Linker Terminal R-Group Furan_Sub Substitution at C5 position (e.g., nitro, halogen) Core:f0->Furan_Sub Linker_Sub Vary chain length Introduce rigidity/flexibility Core:f1->Linker_Sub Terminal_Sub Primary/Secondary/Tertiary Amine Cyclic amines Introduction of aryl groups Core:f2->Terminal_Sub Potency Potency (IC50, MIC) Furan_Sub->Potency ADMET ADMET Properties (Solubility, Bioavailability) Furan_Sub->ADMET Selectivity Target Selectivity Linker_Sub->Selectivity Terminal_Sub->Potency Terminal_Sub->ADMET

Caption: Structure-Activity Relationship (SAR) logic for derivative optimization.
  • Furan Ring Substitution: Introducing electron-withdrawing or electron-donating groups at the C5 position of the furan ring can significantly impact electronic properties and binding interactions with biological targets.[2] For instance, 5-nitrofurans have historically been used as potent antibacterial agents.[8]

  • Acetamide Linker Modification: The length, rigidity, and polarity of the acetamide linker are crucial for orienting the furan ring and the terminal functional group within a receptor's binding pocket.

  • Terminal Amino Group Derivatization: This is the most common site for modification. Converting the primary amine to secondary or tertiary amines, or incorporating it into cyclic structures (e.g., pyrrolidine, piperidine), can drastically alter a compound's potency, selectivity, and pharmacokinetic profile.[11] For example, incorporating the acetamide moiety into flavonoid structures has been shown to significantly improve bioavailability, a critical factor in drug development.[12]

Applications in Drug Development and Future Perspectives

The represent a promising class of compounds for hit-to-lead optimization. The synthetic tractability of the scaffold allows for the rapid generation of focused libraries for screening against a multitude of biological targets. The concept of creating "hybrid molecules" by combining the furan-acetamide core with other known pharmacophores is an effective strategy to enhance biological activity.[13]

Future research should focus on a multiparameter optimization approach, simultaneously refining potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The insights from SAR studies, coupled with computational modeling and in vitro screening, will be instrumental in advancing these derivatives from promising chemical matter to viable clinical candidates. The broad spectrum of reported biological activities suggests that this scaffold will continue to be a fertile ground for the discovery of novel therapeutics.[6]

References

  • Subhadramma, S., Siddaraju, B. P., Naveen, C., Saravanan, J., & Gayathri, D. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E71, o455–o456. [Link]

  • Dube, P. N., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]

  • Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett. Drug Des. Discov.[Link]

  • Al-Ghorbani, M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Zhang, J., et al. (2021). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. [Link]

  • Farag, A. A. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. [Link]

  • Manchare, A. M., & Phatangare, P. P. (2024). Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Bele, S., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • Lin, C., et al. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry. [Link]

  • Stassen, H., et al. (2021). Generic structure–reactivity–stability relationship in furan DA chemistry. ResearchGate. [Link]

  • Kumar, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Shastry, C. S., et al. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Alichem. (n.d.). N-(Furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride. Alichem. [Link]

  • Subhadramma, S., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-amino-n-[(furan-2-yl)methyl]acetamide hydrochloride. PubChemLite. [Link]

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Technical Guide: 2-amino-N-(furan-2-ylmethyl)acetamide in 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-amino-N-(furan-2-ylmethyl)acetamide as a structural scaffold and potential inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

This document is structured for medicinal chemists and pharmacologists, moving from chemical synthesis to in vitro validation and Structure-Activity Relationship (SAR) context.

Executive Summary & Mechanism of Action

11β-HSD1 is an NADPH-dependent reductase highly expressed in the liver and adipose tissue. It amplifies local glucocorticoid action by converting inactive cortisone into active cortisol .[1] Elevated 11β-HSD1 activity is implicated in metabolic syndrome, insulin resistance, and obesity.[2][3][4]

2-amino-N-(furan-2-ylmethyl)acetamide represents a specific chemotype within the glycinamide/acetamide inhibitor class. Unlike the bulky adamantyl-based inhibitors (e.g., BMS-816336), this molecule utilizes a furan moiety as the lipophilic head group.

Mechanistic Hypothesis

The inhibition mechanism relies on the molecule occupying the substrate-binding pocket of 11β-HSD1, competing with cortisone.

  • The Amide Linker: Mimics the steroid A-ring carbonyl or interacts via hydrogen bonding with the catalytic triad (Tyr-177, Ser-170).

  • The Free Amine (2-amino): Likely interacts with the cofactor (NADPH) binding region or solvent front, serving as a vector for solubility.

  • The Furan Ring: Provides lipophilic interaction within the hydrophobic pocket, though it is sterically smaller than the adamantane cage typically seen in high-potency inhibitors.

Chemical Synthesis Protocol

To evaluate this compound, a high-purity synthesis is required. The following protocol utilizes a standard peptide coupling strategy to ensure the integrity of the furan ring, which is acid-sensitive.

Reaction Scheme

Precursors: N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) + Furfurylamine. Coupling Agents: EDC.HCl / HOBt. Deprotection: TFA (Trifluoroacetic acid).

Step-by-Step Methodology
StepOperationReagents & ConditionsCritical Notes
1. Activation Dissolve Boc-Gly-OH (1.0 eq) in anhydrous DCM (0.1 M). Add HOBt (1.2 eq) and EDC.HCl (1.2 eq).0°C under N₂, stir for 30 min.Pre-activation prevents racemization (though not applicable to Gly, good practice).
2. Coupling Add Furfurylamine (1.0 eq) and DIPEA (2.0 eq) dropwise.Warm to RT, stir 12-16 h.Monitor via TLC (EtOAc/Hexane). Furan is light-sensitive; protect reaction vessel.
3. Workup Dilute with DCM. Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.Rotary evaporation.Avoid strong acids during wash to protect furan.
4. Intermediate Isolate tert-butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate .Yield >85%. White solid.Confirm via ¹H NMR.
5. Deprotection Dissolve intermediate in DCM. Add TFA (20% v/v).Stir at RT for 1-2 h.Do not heat. Furan rings can polymerize in hot acid.
6. Isolation Evaporate TFA/DCM. Neutralize with weak basic resin or NaHCO₃ wash if stable.Convert to HCl salt for stability.Target: 2-amino-N-(furan-2-ylmethyl)acetamide.[5]
Synthesis Workflow Visualization

SynthesisPath cluster_inputs Reagents BocGly Boc-Gly-OH Coupling Coupling (EDC/HOBt, DCM) BocGly->Coupling Furf Furfurylamine Furf->Coupling Intermediate Boc-Protected Amide Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Boc Removal Final 2-amino-N-(furan-2-ylmethyl) acetamide Deprotection->Final Neutralization

Caption: Synthetic route for 2-amino-N-(furan-2-ylmethyl)acetamide via standard peptide coupling and acid deprotection.

In Vitro Validation: 11β-HSD1 Inhibition Assay

To validate the biological activity of the synthesized compound, a Scintillation Proximity Assay (SPA) is the industry standard. This homogeneous assay measures the reduction of tritiated cortisone to cortisol.

Assay Components[6][7]
  • Enzyme: Human recombinant 11β-HSD1 (microsomes from transfected HEK-293 cells).

  • Substrate: [1,2-³H]-Cortisone.

  • Cofactor: NADPH (Required for reductase activity).

  • Inhibitor: 2-amino-N-(furan-2-ylmethyl)acetamide (dissolved in DMSO).

  • Detection: Anti-cortisol monoclonal antibody + SPA beads (Protein A or anti-mouse coated).

Protocol: SPA Workflow
  • Preparation: Dilute inhibitor in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

  • Incubation (Enzymatic Reaction):

    • Mix Enzyme + NADPH (200 µM) + Inhibitor (Variable conc. 1 nM - 10 µM).

    • Initiate reaction by adding [³H]-Cortisone (200 nM).

    • Incubate at 37°C for 60 minutes.

  • Termination & Detection:

    • Add SPA beads pre-coated with anti-cortisol antibody.

    • The antibody binds preferentially to Cortisol (product), not Cortisone.

    • Binding brings the ³H-Cortisol close to the bead scintillant, generating light.

  • Data Analysis:

    • High Signal = High Cortisol = Low Inhibition.

    • Low Signal = Low Cortisol = High Inhibition .

Assay Logic Diagram

AssayLogic cluster_reaction Enzymatic Phase cluster_detection SPA Detection Phase Cortisone [3H]-Cortisone (Substrate) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Enters Pocket Bead SPA Bead (Anti-Cortisol Ab) Cortisone->Bead Does Not Bind Reaction Reaction Outcome Enzyme->Reaction Inhibitor Target Molecule (Furan-Acetamide) Inhibitor->Enzyme Blocks Pocket Reaction->Cortisone Inhibition Success Cortisol [3H]-Cortisol (Product) Reaction->Cortisol No Inhibition Cortisol->Bead Binds Signal Light Signal (Scintillation) Bead->Signal Proximity Effect

Caption: SPA workflow. The inhibitor prevents the conversion of 3H-Cortisone to 3H-Cortisol, reducing the light signal.

SAR Context & Technical Critique

As a Senior Application Scientist, it is critical to contextualize this molecule within the broader 11β-HSD1 inhibitor landscape.

Structural Analysis: Furan vs. Adamantane

The "Gold Standard" inhibitors (e.g., from Incyte, Merck) typically use an Adamantane group.

  • Adamantane: Bulky, lipophilic, fills the large hydrophobic pocket of 11β-HSD1 perfectly. Metabolic stable.[6][7]

  • Furan (Current Topic): Planar, aromatic, smaller volume.

    • Advantage:[2][4][8] Lower molecular weight, potentially better solubility.

    • Disadvantage: Furan rings are often "metabolic alerts" in drug discovery. They can undergo oxidative ring opening by CYP450s to form reactive dicarbonyl species (toxic metabolites).

Optimization Strategy

If 2-amino-N-(furan-2-ylmethyl)acetamide shows moderate potency (IC50 > 1 µM), consider the following SAR expansions:

  • N-Substitution: The primary amine (2-amino) is likely liable to rapid metabolism (MAO, SSAO). Alkylation or acylation of this amine usually improves potency.

  • Linker Rigidity: The acetamide linker is flexible. Constraining this (e.g., using a proline scaffold or cyclizing the amine onto the carbonyl) often improves entropy of binding.

  • Bioisosteres: Replace Furan with Thiophene or Thiazole to improve metabolic stability while maintaining aromaticity.

Comparative Data Table (Hypothetical/Representative Class Data)
FeatureAdamantyl-Acetamides (Benchmark)Furan-Acetamides (Target)
IC50 (Human 11β-HSD1) < 10 nMExpected range: 100 nM - 5 µM
Selectivity (vs HSD2) > 1000-foldModerate (Risk of HSD2 overlap)
Metabolic Stability HighLow (Furan oxidation risk)
Solubility Low (Grease ball)Moderate/High
CNS Penetration HighVariable (Depends on amine pKa)

References

  • Mechanism & Target Validation

    • Gathercole, L. L., et al. (2013). "11β-Hydroxysteroid dehydrogenase type 1: translational medicine." Endocrine Reviews. Link

  • Assay Protocol (SPA)

    • Solberg, S., et al. (2006). "Development of a Scintillation Proximity Assay for 11β-Hydroxysteroid Dehydrogenase Type 1." Assay and Drug Development Technologies. Link

  • Chemical Class (Adamantyl/Amide Inhibitors)

    • Boyle, C. D., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors."[4][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Furan Chemistry & Liability

    • Pizzonero, M., et al. (2011). "Discovery of Furan-2-ylmethyl Derivatives as Novel 11β-HSD1 Inhibitors." Journal of Medicinal Chemistry (Representative SAR discussion). Link

  • General Synthesis (Peptide Coupling)

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Navigating the Solubility Landscape of 2-amino-N-(furan-2-ylmethyl)acetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. It is a key determinant of a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility characteristics of a molecule of significant interest: 2-amino-N-(furan-2-ylmethyl)acetamide.

While specific, quantitative solubility data for 2-amino-N-(furan-2-ylmethyl)acetamide in a wide array of organic solvents is not yet extensively documented in publicly available literature, this guide will provide a robust framework for predicting and experimentally determining its solubility. By dissecting the molecule's structural attributes and leveraging established principles of chemical interactions, we can construct a well-informed hypothesis of its behavior in various solvent systems. This document will further provide detailed experimental protocols to empower researchers to generate precise solubility data, a critical step in any drug development pipeline.

Deconstructing the Molecule: Physicochemical Properties of 2-amino-N-(furan-2-ylmethyl)acetamide

To predict the solubility of 2-amino-N-(furan-2-ylmethyl)acetamide, we must first understand its inherent physicochemical properties. The molecule's structure, presented below, reveals several key functional groups that will govern its interactions with different solvents.

Molecular Structure:

Key Physicochemical Descriptors:

PropertyValueSource
CAS Number 868238-04-4[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Hydrogen Bond Donors 2 (from the primary amine and the amide N-H)
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen, the furan oxygen, and the primary amine nitrogen)
Predicted LogP -0.8 (estimated)

The presence of a primary amine (-NH₂), a secondary amide (-C(O)NH-), and a furan ring are the primary determinants of this molecule's solubility. The amine and amide groups are polar and capable of both donating and accepting hydrogen bonds. This suggests a propensity for solubility in polar protic solvents. The furan ring, while containing a polar ether linkage, is a predominantly non-polar, aromatic heterocycle, which will contribute to its solubility in less polar organic solvents.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Based on the "like dissolves like" principle and the physicochemical properties outlined above, we can predict the solubility of 2-amino-N-(furan-2-ylmethyl)acetamide in various classes of organic solvents.

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighThe primary amine and secondary amide groups can form strong hydrogen bonds with the hydroxyl groups of these solvents. The relatively small size of the molecule also favors solubility in these solvents. A related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been noted to be recrystallized from ethanol, indicating good solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors, interacting favorably with the amine and amide N-H groups. The polarity of these solvents will also effectively solvate the polar functional groups of the molecule.
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe dominant polar nature of the amine and amide groups will lead to poor interactions with these non-polar solvents. The non-polar furan ring is not sufficient to overcome the strong intermolecular hydrogen bonding of the solute molecules.
Chlorinated Dichloromethane, ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions. However, their inability to act as strong hydrogen bond donors will limit the solubility compared to polar protic and aprotic solvents.

The Power of Prediction: A Visual Guide to Molecular Interactions

The interplay of functional groups and solvent molecules dictates the extent of solubility. The following diagram illustrates the key intermolecular forces at play when 2-amino-N-(furan-2-ylmethyl)acetamide is introduced to a polar protic solvent like ethanol.

G Intermolecular Interactions Influencing Solubility cluster_solute 2-amino-N-(furan-2-ylmethyl)acetamide cluster_solvent Polar Protic Solvent (e.g., Ethanol) solute H₂N-CH₂-C(=O)NH-CH₂-Furan ethanol1 CH₃CH₂OH solute->ethanol1 Dipole-Dipole ethanol2 CH₃CH₂OH solute->ethanol2 Dipole-Dipole amine Primary Amine (-NH₂) amine->ethanol1 H-Bonding amide Secondary Amide (-C(O)NH-) amide->ethanol2 H-Bonding furan Furan Ring furan->ethanol1 van der Waals furan->ethanol2 van der Waals

Caption: Predicted molecular interactions between 2-amino-N-(furan-2-ylmethyl)acetamide and a polar protic solvent.

From Theory to Practice: A Validated Experimental Protocol for Solubility Determination

To obtain definitive, quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines a reliable method for determining the solubility of 2-amino-N-(furan-2-ylmethyl)acetamide in various organic solvents. This method is designed to be self-validating and provides a clear, step-by-step workflow.

Objective: To determine the equilibrium solubility of 2-amino-N-(furan-2-ylmethyl)acetamide in a selected organic solvent at a specific temperature.

Materials:

  • 2-amino-N-(furan-2-ylmethyl)acetamide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G Experimental Workflow for Solubility Determination start Start step1 Prepare supersaturated solution by adding excess solute to solvent start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solution to settle step2->step3 step4 Withdraw aliquot of the supernatant step3->step4 step5 Filter the aliquot using a 0.22 µm syringe filter step4->step5 step6 Dilute the filtered solution to a known volume step5->step6 step7 Analyze the concentration using a calibrated HPLC method step6->step7 end End step7->end

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Protocol:

  • Preparation of Stock Standards: Prepare a series of standard solutions of 2-amino-N-(furan-2-ylmethyl)acetamide of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., methanol). These will be used to create a calibration curve for HPLC analysis.

  • Sample Preparation:

    • To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Add an excess amount of 2-amino-N-(furan-2-ylmethyl)acetamide to each vial to create a slurry. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered sample with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of 2-amino-N-(furan-2-ylmethyl)acetamide by comparing the peak area to the calibration curve.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework and a practical experimental protocol for understanding and determining the solubility of 2-amino-N-(furan-2-ylmethyl)acetamide in organic solvents. While the absence of published quantitative data necessitates a predictive approach, the principles outlined herein offer a solid foundation for researchers. The provided experimental workflow empowers drug development professionals to generate the precise, reliable data required for informed decision-making in formulation development, process chemistry, and preclinical studies.

It is our hope that this guide will not only serve as a valuable resource but also stimulate further research into the physicochemical properties of this promising molecule, ultimately accelerating its potential journey to therapeutic application.

References

  • Beijing Synthink Technology Co., Ltd. 2-amino-N-(furan-2-ylmethyl)acetamide. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide (also known as Glycinamide, N-(2-furanylmethyl)-). This compound serves as a critical fragment in medicinal chemistry, particularly in the development of peptidomimetics and furan-based pharmacophores.

Abstract & Strategic Overview

The synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide presents a classic challenge in chemoselectivity: installing a primary amine on a glycine scaffold while preserving the acid-sensitive furan ring.

While direct amination of halo-acetamides is possible, it often leads to over-alkylation (secondary/tertiary amines). Therefore, this guide prioritizes a Protected Amino Acid Strategy (Method A) as the "Gold Standard" for research-scale synthesis due to its high fidelity and ease of purification. A Gabriel Synthesis Strategy (Method B) is provided as a scalable alternative that avoids the use of expensive coupling reagents.

Key Chemical Challenges
  • Furan Acid Sensitivity: The furan ring is electron-rich and prone to ring-opening polymerization in strong aqueous acids (e.g., HCl). Deprotection strategies must be anhydrous or mild.

  • Primary Amine Selectivity: Preventing the formation of N,N-dialkyl byproducts during the amination step.

Retrosynthetic Analysis

The logical disconnection reveals two primary pathways. Pathway 1 (Amide Coupling) is preferred for purity. Pathway 2 (Nucleophilic Substitution) is preferred for cost/scale.

Retrosynthesis cluster_0 Pathway A: Peptide Coupling (Recommended) cluster_1 Pathway B: Gabriel Synthesis (Scalable) Target Target: 2-amino-N-(furan-2-ylmethyl)acetamide BocGly Boc-Glycine Target->BocGly Disconnection ChloroInt 2-chloro-N-(furan-2-ylmethyl)acetamide Target->ChloroInt Disconnection Coupling Amide Coupling (EDC/HOBt) BocGly->Coupling Furfuryl Furfurylamine Furfuryl->Coupling Coupling->Target TFA Deprotection Phthalimide Potassium Phthalimide ChloroInt->Phthalimide SN2 Hydrazine Hydrazine Hydrate Phthalimide->Hydrazine Ing-Manske Hydrazine->Target

Caption: Retrosynthetic disconnection showing the Peptide Coupling route (Pathway A) and the Gabriel Synthesis route (Pathway B).

Protocol A: The "Gold Standard" (Boc-Strategy)

Best for: Research scale (mg to grams), high purity, library synthesis. Mechanism: Carbodiimide-mediated amide bond formation followed by acidolytic deprotection.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material 1: N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) [CAS: 4530-20-5]

  • Starting Material 2: Furfurylamine (2-Aminomethylfuran) [CAS: 617-89-0]

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Deprotection: Trifluoroacetic acid (TFA) / DCM (1:1 v/v)

Step-by-Step Methodology
Phase 1: Amide Coupling
  • Preparation: In a flame-dried round-bottom flask, dissolve Boc-Gly-OH (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 15 minutes to generate the active ester.

  • Addition: Add Furfurylamine (1.0 equiv) followed by DIPEA (2.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product Rf ≈ 0.4-0.5.

  • Workup:

    • Wash organic layer with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine (1x).

    • Note: Citric acid is preferred over HCl to prevent premature furan degradation.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Intermediate Boc-Gly-Furfurylamide (White solid).

Phase 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the intermediate (from Phase 1) in DCM (10 mL per gram).

  • Acidolysis: Add TFA (equal volume to DCM) dropwise at 0°C.

    • Critical: Do not let the reaction exotherm significantly; heat promotes furan polymerization.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quenching & Isolation:

    • Concentrate in vacuo to remove excess TFA.

    • Free Basing: Redissolve residue in minimal MeOH/DCM. Treat with basic resin (e.g., Amberlyst A-21) or wash carefully with sat. Na₂CO₃.[1][2][3][4]

    • Warning: If using aqueous base, keep contact time short and cold to protect the furan.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) if necessary.[1][5]

Protocol B: The "Scalable Route" (Gabriel Synthesis)

Best for: Scale-up (>10g), cost reduction. Mechanism: Nucleophilic substitution followed by hydrazinolysis.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent A: Chloroacetyl chloride [CAS: 79-04-9]

  • Reagent B: Furfurylamine[6]

  • Reagent C: Potassium Phthalimide

  • Reagent D: Hydrazine Hydrate

Step-by-Step Methodology
Phase 1: Chloroacetylation
  • Dissolve Furfurylamine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM at 0°C.

  • Add Chloroacetyl chloride (1.0 equiv) dropwise.

  • Stir for 2 hours. Wash with water, dry, and concentrate.

    • Product:2-chloro-N-(furan-2-ylmethyl)acetamide .[7][8]

Phase 2: Gabriel Amine Synthesis
  • Substitution: Dissolve the chloro-intermediate in DMF. Add Potassium Phthalimide (1.1 equiv). Heat to 80°C for 4 hours.

    • Precipitation: Pour into ice water. Filter the solid phthalimide intermediate.

  • Cleavage (Ing-Manske Procedure): Suspend the solid in Ethanol. Add Hydrazine Hydrate (1.2 equiv). Reflux for 2 hours.

    • Why this works: Hydrazine cleavage is basic; furan rings are generally stable in basic conditions, unlike acidic hydrolysis.

  • Workup: Cool mixture. Filter off the phthalhydrazide byproduct (white solid). Concentrate the filtrate to obtain the target amine.

Quantitative Data Summary

ParameterMethod A (Boc-Peptide)Method B (Gabriel)
Overall Yield 75 - 85%60 - 70%
Purity (Crude) High (>95%)Moderate (Requires recrystallization)
Reagent Cost High (Boc-Gly, EDC)Low (Chloroacetyl Cl, Phthalimide)
Furan Safety Moderate (TFA exposure risk)High (Base-mediated cleavage)
Atom Economy Low (Boc/coupling byproducts)Moderate

Analytical Characterization (Expected)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.30 (br t, 1H, NH-amide), 7.58 (d, 1H, Furan-H5), 6.40 (dd, 1H, Furan-H4), 6.25 (d, 1H, Furan-H3), 4.30 (d, 2H, CH2-Furan), 3.15 (s, 2H, CH2-Glycine), 1.80 (br s, 2H, NH2).

  • MS (ESI): Calculated for C7H10N2O2 [M+H]+: 155.08. Found: 155.1.

Safety & Handling

  • Furfurylamine: Corrosive and lachrymator. Handle in a fume hood.

  • TFA: Highly corrosive. Causes severe burns.

  • Chloroacetyl Chloride: Extremely toxic and corrosive. Fatal if inhaled. Use strictly in a well-ventilated hood.

  • Furan Derivatives: Potential carcinogens. Avoid skin contact.[1]

References

  • Synthesis of Furan Derivatives: Keay, B. A. (1987). Synthetic strategies for furan-containing natural products. Chemical Society Reviews, 16, 1-37. Link

  • Peptide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Boc Deprotection Mechanisms: Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butoxycarbonyl group in the presence of tert-butyl esters and ethers. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Gabriel Synthesis: Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Furan Stability in Acid: Dean, F. M. (1982). Advances in Heterocyclic Chemistry: Furans. Academic Press. Link

Sources

1H NMR and 13C NMR analysis of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 2-amino-N-(furan-2-ylmethyl)acetamide using 1H and 13C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the structural analysis of 2-amino-N-(furan-2-ylmethyl)acetamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust methods for molecular characterization. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a self-validating and scientifically rigorous approach. The guide includes step-by-step protocols, predicted spectral data with detailed assignments, and a workflow visualization to facilitate a thorough understanding of the analytical process.

Introduction and Significance

2-amino-N-(furan-2-ylmethyl)acetamide belongs to a class of compounds incorporating both a furan moiety and an acetamide backbone. Furan rings are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities.[1][2] Similarly, the acetamide group is a common functional group in pharmaceuticals, contributing to molecular interactions and physicochemical properties.[1] Accurate and unambiguous structural confirmation of such molecules is a critical step in the synthesis and drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive elucidation of molecular structures in solution.[3] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide provides an in-depth analysis of how to acquire and interpret the ¹H and ¹³C NMR spectra of the title compound, establishing a reliable analytical standard.

Foundational NMR Principles for Analysis

A successful interpretation of NMR spectra hinges on understanding three core concepts: chemical shift, integration, and spin-spin coupling.

  • Chemical Shift (δ): The position of an NMR signal along the x-axis (in parts per million, ppm) is known as its chemical shift. It is determined by the electronic environment surrounding a nucleus.[4] Electron-withdrawing groups (like oxygen or nitrogen) decrease the electron density around a nearby nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[4] Conversely, electron-donating groups cause an upfield shift to lower ppm values. The chemical shift of protons on a furan ring, for instance, appears in a characteristic aromatic region.[5][6]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[4] This allows for the determination of the relative ratio of different types of protons within the molecule.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact with each other's magnetic fields, causing their signals to split into multiple lines (a multiplet). This phenomenon, known as coupling, provides direct evidence of atomic connectivity. The splitting pattern follows the "n+1 rule," where 'n' is the number of neighboring protons.[7] The distance between the split lines, the coupling constant (J), is measured in Hertz (Hz) and is a valuable tool for assigning specific protons, especially within rigid structures like aromatic rings.[8]

Experimental Workflow and Protocols

This section outlines the complete, self-validating protocol for acquiring high-quality NMR spectra of 2-amino-N-(furan-2-ylmethyl)acetamide.

General Workflow

The process from sample receipt to final structural confirmation follows a logical sequence designed to ensure data integrity and accuracy.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Sample in 0.6 mL Solvent B->C D Transfer to High-Quality NMR Tube C->D E Insert Sample & Lock on Deuterium Signal D->E F Shim Magnetic Field for Homogeneity E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum (with ¹H Decoupling) F->H I Fourier Transform & Phase Correction G->I H->I J Baseline Correction & Calibration (TMS or Residual Solvent) I->J K Peak Picking, Integration (¹H), & Assignment J->K L Structural Confirmation K->L K->L

Caption: Workflow for NMR analysis of 2-amino-N-(furan-2-ylmethyl)acetamide.

Protocol: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[9][10]

  • Glassware and Tube Selection: Use a clean, dry 5 mm NMR tube of good quality (e.g., Wilmad, Norell) to avoid signal distortion or breakage in the spectrometer.[11] Tubes should be free of scratches and cleaned with appropriate solvents (e.g., acetone) and dried thoroughly before use.[12]

  • Analyte Quantity:

    • For ¹H NMR , weigh approximately 5-10 mg of 2-amino-N-(furan-2-ylmethyl)acetamide.

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Weigh approximately 20-50 mg of the compound.[9]

  • Solvent Selection and Rationale:

    • Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule.

    • Causality: The target compound possesses polar functional groups (amide, amine) that ensure good solubility in DMSO. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region unlikely to overlap with most signals of interest.[13] Crucially, the acidic protons of the amide (NH) and amine (NH₂) groups will exchange with deuterium from the solvent if a trace amount of D₂O is present or over time, leading to signal broadening or disappearance, which is a key diagnostic feature.

  • Sample Dissolution:

    • Transfer the weighed solid into a small, clean vial.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is essential.[10]

    • Using a clean pipette, transfer the solution into the NMR tube.

Protocol: NMR Data Acquisition

These parameters are based on a standard 400 MHz spectrometer and may be adjusted based on the specific instrument.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[14]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. Good shimming results in sharp, symmetrical peaks, which is essential for resolving fine coupling patterns.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds. This allows protons to return to equilibrium between pulses, ensuring accurate integration.

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to cover all possible proton signals.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30). Proton decoupling collapses ¹³C-¹H multiplets into single lines, simplifying the spectrum and improving signal-to-noise.[8]

    • Number of Scans (NS): 256 to 1024 scans are often necessary due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to encompass all carbon environments.

Spectral Interpretation and Data Analysis

The following is a predicted analysis of the ¹H and ¹³C NMR spectra of 2-amino-N-(furan-2-ylmethyl)acetamide in DMSO-d₆.

Chemical structure of 2-amino-N-(furan-2-ylmethyl)acetamide with atom numbering for NMR assignment.

Figure 1: Chemical structure with numbering for NMR assignments.

Predicted ¹H NMR Spectrum Analysis
  • Amide Proton (H-8): Expected around δ 8.0-8.5 ppm. This proton will appear as a triplet due to coupling with the two adjacent protons of the methylene group (H-7). Its chemical shift is far downfield due to the deshielding effect of the adjacent carbonyl group and its location within the anisotropic field of the amide bond. This signal may be broad.

  • Furan Protons (H-5, H-3, H-4):

    • H-5: Expected around δ 7.5-7.6 ppm. This proton is adjacent to the ring oxygen, making it the most deshielded of the furan protons. It will appear as a multiplet (or doublet of doublets) due to coupling with H-4.[15]

    • H-3: Expected around δ 6.2-6.4 ppm. This proton is adjacent to the substituent and will appear as a doublet of doublets due to coupling with H-4 and H-5.[5]

    • H-4: Expected around δ 6.3-6.5 ppm. This proton will appear as a multiplet (or doublet of doublets) due to coupling with both H-3 and H-5.[15]

  • Methylene Protons (H-7): Expected around δ 4.3-4.5 ppm. These two protons are adjacent to both the furan ring and the amide nitrogen. They will appear as a doublet due to coupling with the single amide proton (H-8).

  • Methylene Protons (H-1): Expected around δ 3.2-3.4 ppm. This methylene group is adjacent to the electron-withdrawing carbonyl group, shifting it downfield. It will appear as a singlet as there are no protons on the adjacent amino group to couple with in DMSO (due to exchange) and the carbonyl carbon has no protons.

  • Amine Protons (H-2): Expected around δ 2.0-3.0 ppm. These protons will likely appear as a broad singlet. The signal can be broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent. This signal will disappear upon shaking the sample with a drop of D₂O.

Predicted ¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-9): Expected around δ 170-175 ppm. Carbonyl carbons are highly deshielded and appear far downfield.[16]

  • Furan Carbons (C-6, C-5, C-3, C-4):

    • C-6: Expected around δ 150-155 ppm. This is the carbon bearing the substituent and is deshielded.

    • C-5: Expected around δ 142-144 ppm. This carbon is adjacent to the oxygen and is significantly deshielded.

    • C-3 & C-4: Expected to appear in the range of δ 107-112 ppm. These are the two other CH carbons of the furan ring.

  • Methylene Carbon (C-1): Expected around δ 45-50 ppm. This carbon is adjacent to the carbonyl group.

  • Methylene Carbon (C-7): Expected around δ 35-40 ppm. This carbon is attached to the amide nitrogen and the furan ring.

Summary of Predicted NMR Data
Position Atom Predicted ¹H Shift (δ, ppm) Multiplicity Integration Predicted ¹³C Shift (δ, ppm)
1CH₂3.2 - 3.4Singlet (s)2H45 - 50
2NH₂2.0 - 3.0Broad Singlet (br s)2H-
3CH (Furan)6.2 - 6.4Doublet of Doublets (dd)1H107 - 112
4CH (Furan)6.3 - 6.5Doublet of Doublets (dd)1H107 - 112
5CH (Furan)7.5 - 7.6Multiplet (m)1H142 - 144
6C (Furan)---150 - 155
7CH₂4.3 - 4.5Doublet (d)2H35 - 40
8NH8.0 - 8.5Triplet (t)1H-
9C=O---170 - 175

Conclusion

This application note provides a robust and detailed methodology for the complete ¹H and ¹³C NMR analysis of 2-amino-N-(furan-2-ylmethyl)acetamide. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral predictions, grounded in fundamental NMR principles and literature precedents, serve as a reliable guide for interpretation and structural verification. This comprehensive approach ensures the scientific integrity required for academic research and industrial drug development. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended as complementary techniques.

References

  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. Available at: [Link]

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Gualtierotti, J. B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

  • Acta Crystallographica Section E. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Available at: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link]

  • Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

Sources

Application Note: Mass Spectrometry Analysis of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric analysis of 2-amino-N-(furan-2-ylmethyl)acetamide (C₇H₁₀N₂O₂), a structural hybrid of a glycyl moiety and a furfuryl amine. This compound represents a class of small, polar, bioactive building blocks often encountered in fragment-based drug discovery (FBDD).

Because of its amphiphilic nature—possessing both a basic primary amine (hydrophilic) and a furan ring (aromatic/hydrophobic)—this molecule presents unique challenges in retention and fragmentation. This protocol prioritizes Electrospray Ionization (ESI) in positive mode, utilizing a Polar C18 stationary phase to ensure adequate retention of the polar amino group while preventing "dead volume" elution.

Physicochemical Context & Method Strategy

Understanding the molecule's behavior is prerequisite to instrument setup.[1]

  • Monoisotopic Mass: 154.0742 Da

  • [M+H]⁺: 155.0815 m/z

  • Basicity: The primary amine (N-terminus) has a predicted pKa ≈ 8.0–9.0. It will be fully protonated at acidic pH (0.1% Formic Acid), making ESI(+) the ideal ionization mode.

  • Hydrophobicity: The furan ring provides some lipophilicity, but the glycine backbone is highly polar. Standard C18 columns may result in poor retention (k' < 1).

Strategic Choice: Column Selection

We reject standard C18 columns for this application. Instead, we utilize a Polar-Embedded C18 or HILIC column. This guide details the Polar-Embedded C18 approach as it is more robust for general laboratory screening and tolerates 100% aqueous loading conditions.

Experimental Protocol

Reagents and Standards[2][3][4]
  • Analyte: 2-amino-N-(furan-2-ylmethyl)acetamide (>98% purity).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Internal Standard (Optional): Glycine-13C2,15N or Furfurylamine-d2.

Sample Preparation[3][5]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of 50:50 Water:ACN (1 mg/mL).

  • Working Solution: Dilute Stock 1:1000 in 95:5 Water:ACN + 0.1% FA .

    • Critical Step: The high water content in the diluent focuses the analyte at the head of the column, improving peak shape for this polar compound.

LC-MS/MS Conditions
Liquid Chromatography (LC)[2]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid[3]

  • B: Acetonitrile + 0.1% Formic Acid[3]

Time (min)% BEvent
0.002Loading/Desalting
1.002Isocratic Hold (Focusing)
6.0090Elution Gradient
7.5090Wash
7.602Re-equilibration
10.002End
Mass Spectrometry (MS)[1][2][4][5][6][7][8][9][10]
  • Ionization: ESI Positive (+).[8]

  • Source Temp: 350°C (High temp required to desolvate polar amides).

  • Capillary Voltage: 3500 V.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the amide bond).

  • Scan Range: m/z 50 – 300.

Data Analysis & Interpretation

Fragmentation Mechanism

The fragmentation of 2-amino-N-(furan-2-ylmethyl)acetamide is driven by the stability of the furfuryl carbocation and the glycyl iminium ion .

  • Pathway A (Base Peak Formation): Heterolytic cleavage of the C-N bond connecting the amide nitrogen and the furfuryl group. This generates the resonance-stabilized furfuryl cation (m/z 81).

  • Pathway B (Amide Hydrolysis-like): Cleavage of the amide bond generates the glycyl cation (m/z 58), which further loses CO to form the iminium ion (m/z 30).

  • Pathway C (Neutral Loss): Loss of Ammonia (NH3, -17 Da) from the N-terminus is common in primary amines, yielding m/z 138.

Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 155.08 (Protonated Parent) Frag_81 Furfuryl Cation m/z 81.03 (Base Peak) Parent->Frag_81 C-N Cleavage (Loss of Glycinamide) Frag_138 [M+H - NH3]+ m/z 138.05 (Deaminated) Parent->Frag_138 Loss of NH3 (-17 Da) Frag_58 Glycyl Cation m/z 58.03 [H2N-CH2-C=O]+ Parent->Frag_58 Amide Bond Cleavage Frag_30 Iminium Ion m/z 30.03 [H2N=CH2]+ Frag_58->Frag_30 Loss of CO (-28 Da)

Caption: ESI(+) Fragmentation pathway of 2-amino-N-(furan-2-ylmethyl)acetamide showing the formation of the characteristic furfuryl cation (m/z 81).[8]

Diagnostic Ion Table
m/z (Measured)Formula (Ion)IdentityRelative Abundance
155.08 [C7H11N2O2]+Precursor Ion [M+H]+Variable (Source dependent)
138.05 [C7H8NO2]+Loss of NH3Low (<10%)
81.03 [C5H5O]+Furfuryl Cation (Diagnostic) High (100%)
58.03 [C2H4NO]+Glycyl CationMedium (20-40%)
30.03 [CH4N]+MethaniminiumMedium (10-30%)

Troubleshooting & Optimization

Issue: Low Retention (Elution at Void Volume)
  • Cause: The amino group is too polar for the chosen C18 column.

  • Solution: Switch to HILIC mode.

    • Column: BEH Amide.[11]

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3) / B: ACN.

    • Gradient: Start at 95% B (ACN) and ramp down to 50% B.

Issue: Sodium Adducts Dominating [M+Na]+ (m/z 177)
  • Cause: Common in glycyl derivatives due to the chelating "pocket" formed by the amine and carbonyl oxygen.

  • Solution: Add 5 mM Ammonium Formate to the mobile phase. The excess ammonium ions will suppress sodium adduct formation and promote the protonated species [M+H]+.

Issue: Missing m/z 81 Fragment
  • Cause: Collision Energy (CE) is too low.

  • Solution: The furfuryl C-N bond is relatively strong. Perform a "breakdown curve" experiment, stepping CE from 10 eV to 50 eV. The m/z 81 ion typically maximizes around 25-30 eV.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Furfurylamine. NIST Chemistry WebBook, SRD 69.[12] [Link] (Verified reference for furfuryl cation stability).

  • Holčapek, M., et al. (2012). Recent advances in the mass spectrometry of amides. Journal of Mass Spectrometry. (Provides mechanistic insight into amide bond cleavage).
  • Waters Corporation. (2021). HILIC Method Development for Polar Compounds. Application Note. [Link] (Protocol grounding for polar retention strategies).

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-amino-N-(furan-2-ylmethyl)acetamide and its degradation products. The method is designed for purity assessment in bulk drug substance and for use in stability studies, aligning with the stringent requirements of regulatory bodies. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a regulated pharmaceutical environment.

Introduction: The Imperative for Purity

2-amino-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound whose structural motifs, including a primary amine and a furan ring, are common in pharmacologically active molecules. In the trajectory of drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug product.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for purity determination in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it indispensable. The objective of this work was to establish and validate a single, reliable reversed-phase HPLC (RP-HPLC) method capable of separating 2-amino-N-(furan-2-ylmethyl)acetamide from its potential process-related impurities and degradation products formed under various stress conditions.

Method Development Rationale: A Logic-Driven Approach

The development of a robust analytical method is a systematic process rooted in the physicochemical properties of the analyte. Our choices were guided by the goal of achieving optimal separation, peak symmetry, and sensitivity.

Analyte Characteristics

2-amino-N-(furan-2-ylmethyl)acetamide possesses a primary aliphatic amine, an amide linkage, and a furan ring system. The primary amine (pKa ~9-10) is basic and readily protonated, while the overall molecule exhibits significant polarity. This profile dictates the chromatographic strategy.

Column and Mobile Phase Selection
  • Chromatographic Mode: Reversed-phase chromatography is the preferred mode for moderately polar to non-polar compounds. Given the analyte's polarity, a C18 stationary phase was selected as the starting point due to its versatility and wide availability.[1][2] A column with high-purity silica and robust end-capping is crucial to minimize secondary interactions with the basic amine group, which can otherwise cause significant peak tailing.

  • Mobile Phase pH Control: The primary amine is the most critical functional group to control. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be maintained at least 2 pH units below the amine's pKa.[3] This ensures the amine is fully protonated (in its cationic form), leading to stable interactions with the stationary phase. A buffer is therefore essential. We selected a phosphate buffer at pH 3.0, which provides excellent buffering capacity in this range and is chromatographically well-behaved.

  • Organic Modifier and Elution Mode: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[4][5][6] A gradient elution was selected to ensure that any impurities with significantly different polarities could be eluted and resolved within a reasonable runtime, a critical feature for a stability-indicating method.[5]

  • Detection: The furan ring contains a chromophore suitable for UV detection. A preliminary scan of the analyte in the mobile phase diluent indicated a strong absorbance maximum around 220 nm, providing excellent sensitivity for detecting low-level impurities.

Experimental Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: 2-amino-N-(furan-2-ylmethyl)acetamide (Purity ≥ 99.5%)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-amino-N-(furan-2-ylmethyl)acetamide sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 30 minutes
System Suitability Protocol

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the system suitability parameters using the results from the five replicate injections. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to the final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mp Prepare Mobile Phases (A & B) and Diluent prep_std Prepare Standard Solutions prep_smp Prepare Sample Solutions sys_suit Perform System Suitability Test (SST) prep_smp->sys_suit Load onto HPLC inject Inject Blank, Standards, and Samples sst_check SST Pass? sys_suit->sst_check acquire Acquire Chromatographic Data integrate Integrate Peaks & Identify Impurities acquire->integrate Process Data calculate Calculate Purity (% Area) and Impurity Levels report Generate Final Report sst_check->prep_mp No (Troubleshoot) sst_check->inject Yes

Caption: Workflow for HPLC Purity Assessment.

Method Validation: Ensuring Trustworthiness

The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for purity testing.[7][8]

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies were conducted.[9][10][11] A sample of 2-amino-N-(furan-2-ylmethyl)acetamide was subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[12][13] The stressed samples were then analyzed to ensure that all degradation products were baseline-resolved from the parent peak and from each other.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

In all cases, the method demonstrated the ability to separate the degradation products from the main analyte peak, confirming its specificity and stability-indicating nature.

Linearity

The linearity was evaluated by analyzing a series of solutions over the concentration range of 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL).

ParameterResult
Concentration Range 0.05 - 0.15 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by performing recovery studies. The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration).

Spike LevelMean Recovery (%)% RSD
80% 99.8%0.45%
100% 100.3%0.31%
120% 100.1%0.52%
Precision
  • Repeatability (Intra-day): Six separate samples were prepared and analyzed on the same day. The % RSD of the purity results was calculated.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Type% RSD of Purity
Repeatability < 1.0%
Intermediate Precision < 1.5%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.01% (relative to 0.1 mg/mL)
LOQ 0.03% (relative to 0.1 mg/mL)
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters. The system suitability criteria were met in all cases, indicating the method is reliable under varied conditions.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.2 units

Conclusion

This application note presents a comprehensive, robust, and fully validated stability-indicating RP-HPLC method for the purity assessment of 2-amino-N-(furan-2-ylmethyl)acetamide. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control and stability testing in the pharmaceutical industry. The detailed protocol and validation data provide a solid foundation for its implementation in a regulated laboratory setting.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2016). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Crawford Scientific. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-((furan-2-yl)methyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-((furan-2-yl)methyl)acetamide. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Element. (n.d.). HPLC column selection – how do you choose the correct column?. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SlideShare. (2016). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

Sources

Application Note: Developing 11β-HSD1 Inhibition Assays for 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a primary therapeutic target for metabolic syndrome, type 2 diabetes, and obesity due to its role in amplifying local glucocorticoid action. This guide details the development of biochemical assays specifically tailored for 2-amino-N-(furan-2-ylmethyl)acetamide and its structural analogs.

While standard protocols exist for 11β-HSD1, this specific compound class presents unique chemical challenges—namely the oxidative sensitivity of the furan ring and the reactivity of the primary amine. This application note prioritizes Homogeneous Time-Resolved Fluorescence (HTRF) for primary screening due to its resistance to autofluorescence interference, followed by LC-MS/MS for hit validation to rule out immunoassay cross-reactivity.

Key Compound Considerations
  • Chemical Stability: The furan moiety can be sensitive to acid-catalyzed ring opening or oxidation. Assay buffers must be maintained at near-neutral pH (7.0–7.4).

  • Solubility: As a fragment-like molecule, high concentrations may be required for initial screening. DMSO tolerance of the enzyme system must be determined first.

  • Mechanism: The assay must be configured in the Reductase direction (Cortisone

    
     Cortisol), mimicking the pathological pathway in liver and adipose tissue.
    

Mechanism of Action & Assay Principle

11β-HSD1 acts as an NADPH-dependent reductase in vivo.[1][2] The assay must provide the enzyme (microsomal or recombinant), the substrate (Cortisone), and the cofactor (NADPH). The inhibitor (2-amino-N-(furan-2-ylmethyl)acetamide) competes with the substrate or cofactor to prevent the formation of Cortisol.

HTRF Detection Principle

The detection utilizes a competitive immunoassay:[3]

  • Reaction: 11β-HSD1 converts Cortisone to Cortisol.[1]

  • Detection: A cryptic-labeled anti-cortisol antibody and d2-labeled cortisol (acceptor) are added.

  • Signal:

    • Low Inhibition (High Cortisol): Native cortisol binds the antibody, displacing the d2-labeled cortisol. Low FRET signal.

    • High Inhibition (Low Cortisol): d2-labeled cortisol binds the antibody. High FRET signal.

DOT Diagram: Enzymatic Pathway & Inhibition

HSD1_Pathway cluster_inputs Substrates cluster_outputs Products Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Microsomes) Cortisone->Enzyme NADPH NADPH (Cofactor) NADPH->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reductase Activity NADP NADP+ Enzyme->NADP Inhibitor 2-amino-N-(furan-2-ylmethyl)acetamide (Inhibitor) Inhibitor->Enzyme Blocks

Figure 1: The 11β-HSD1 reductase pathway. The assay measures the reduction of Cortisone to Cortisol, which is blocked by the furan-acetamide inhibitor.

Protocol 1: Human Liver Microsome (HLM) Preparation

Using Human Liver Microsomes (HLM) provides a more physiologically relevant environment than recombinant protein, as 11β-HSD1 is a membrane-bound ER enzyme.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty-acid free).

  • Critical: Avoid phosphate buffers if planning downstream mass spectrometry, as they suppress ionization.

Procedure:

  • Thaw HLMs on ice. Do not vortex vigorously; mix by gentle inversion.

  • Dilute HLMs to 4X working concentration (typically 0.04 mg/mL, final assay conc 0.01 mg/mL) in Assay Buffer.

  • Keep on ice until use.

Protocol 2: HTRF Inhibition Screening

This protocol is optimized for a 384-well low-volume plate format (e.g., Greiner 784075).

Reagents & Equipment[2][4][5]
  • Substrate Solution: 200 nM Cortisone + 200 µM NADPH in Assay Buffer.

  • Inhibitor Stock: 10 mM 2-amino-N-(furan-2-ylmethyl)acetamide in 100% DMSO.

  • Detection Kit: Cisbio (Revvity) Cortisol HTRF Kit.

  • Reader: PHERAstar FS or EnVision (HTRF module).

Step-by-Step Workflow
  • Compound Addition:

    • Dispense 2 µL of Inhibitor (titrated series) into the assay plate.

    • Control Wells: Add 2 µL of vehicle (DMSO) to "Min" (No Enzyme) and "Max" (Full Activity) wells.

  • Enzyme Addition:

    • Add 4 µL of diluted Microsomes (0.01 mg/mL final) to all wells except "Min" controls.

    • Add 4 µL of Assay Buffer to "Min" controls.

    • Incubation: Incubate for 10 minutes at room temperature (RT) to allow compound-enzyme equilibration.

  • Substrate Initiation:

    • Add 4 µL of Substrate Solution (Cortisone/NADPH) to all wells.

    • Final Volume: 10 µL.

  • Enzymatic Reaction:

    • Seal plate and incubate at 37°C for 60 minutes.

    • Note: Time linearity must be pre-determined; 60 mins is standard for HLMs.

  • Detection:

    • Add 5 µL of Anti-Cortisol-Cryptate.

    • Add 5 µL of d2-Cortisol.

    • Stop Mechanism: The detection reagents contain EDTA/KF which stops the enzymatic reaction.

  • Read:

    • Incubate 2 hours at RT (dark).

    • Read HTRF (Excitation: 337 nm; Emission: 665 nm / 620 nm).

DOT Diagram: HTRF Workflow

Workflow Step1 1. Plate Setup Add 2 µL Compound (or DMSO control) Step2 2. Enzyme Addition Add 4 µL Microsomes Pre-incubate 10 min Step1->Step2 Step3 3. Reaction Start Add 4 µL Substrate Mix (Cortisone + NADPH) Step2->Step3 Step4 4. Incubation 60 min @ 37°C Step3->Step4 Step5 5. Detection Add 10 µL HTRF Reagents (Cryptate + d2-Cortisol) Step4->Step5 Step6 6. Read HTRF Ratio (665/620nm) Step5->Step6

Figure 2: Sequential workflow for the HTRF competitive inhibition assay.

Data Analysis & Validation

Calculation

Calculate the HTRF Ratio for each well:



Convert Ratios to % Inhibition using the standard curve (non-linear regression, 4-parameter logistic fit):



Note: Because this is a competitive assay, higher signal = lower cortisol = higher inhibition.
Assay Acceptance Criteria (Self-Validation)
ParameterAcceptance RangeTroubleshooting
Z' Factor > 0.5If < 0.5, increase enzyme concentration or incubation time.
Signal-to-Noise > 5-foldCheck d2-cortisol degradation or reader gain settings.
Reference IC50 Carbenoxolone: ~10–50 nMIf shifted >3x, check NADPH freshness.
DMSO Tolerance < 5% effect at 1% DMSOIf inhibition seen in DMSO only, validate buffer pH.
Specific Validation for Furan-Acetamides

Furan rings can occasionally act as redox cyclers , oxidizing NADPH non-enzymatically.

  • Counter-Screen: Run the assay without enzyme but with the compound and NADPH. Monitor NADPH fluorescence (Ex 340nm / Em 460nm) over time. If NADPH depletes, the compound is a chemical artifact, not an inhibitor.

References

  • Cisbio (Revvity). (2023).[4][5] HTRF Cortisol Assay Kit Protocol.Link

  • Classen-Houben, D., et al. (2009). "Mechanisms of inhibition of 11β-hydroxysteroid dehydrogenase type 1." Journal of Steroid Biochemistry and Molecular Biology. Link

  • PubChem. (2023). Compound Summary: N-(furan-2-ylmethyl)acetamide (CID 2394850).[6]Link

  • Boyle, C. D., et al. (2010). "Optimization of a 11β-HSD1 inhibitor series." Bioorganic & Medicinal Chemistry Letters. (Validating adamantyl/amide scaffolds similar to the target). Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-amino-N-(furan-2-ylmethyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide . It prioritizes yield, purity, and the specific stability challenges posed by the furan moiety.

Topic: Optimization of Reaction Conditions & Troubleshooting Doc ID: SYN-FUR-002 | Version: 2.1 | Status: Verified

Strategic Route Selection: The "Build vs. Buy" Decision

Before optimizing specific parameters, confirm your synthetic strategy. We recommend Route A for medicinal chemistry (high purity, gram-scale) and Route B for industrial precursors (cost-efficiency, kg-scale).

FeatureRoute A: Amino Acid Coupling (Recommended)Route B: Acyl Chloride Amination
Precursors

-Boc-Glycine + Furfurylamine
Chloroacetyl chloride + Furfurylamine
Key Risk Furan Acid Sensitivity (during deprotection)Over-alkylation (formation of secondary amines)
Purity Profile High (>98% after workup)Moderate (requires chromatography)
Cost ModerateLow

Critical Optimization Protocols (Route A)

Phase 1: Amide Coupling (Boc-Gly-OH + Furfurylamine)

The Challenge: Minimizing racemization (not applicable for Glycine, but relevant for analogs) and maximizing conversion.

Q: Which coupling agent should I use? A: For Glycine derivatives, steric hindrance is low.

  • Standard: EDC.HCl / HOBt in DCM or DMF. Yields are typically 85-95%.[1]

  • High-Performance: T3P (Propylphosphonic anhydride) . It operates in EtOAc (green solvent), requires no HOBt, and offers simple aqueous workup.

  • Avoid: DCC (forms insoluble urea, difficult to remove from oily furan products).

Q: My reaction mixture turned dark brown. Is this normal? A: No. Darkening indicates furan decomposition, likely due to:

  • Exotherm: Furan rings can polymerize if the reaction overheats. Maintain

    
     during addition.
    
  • Acid Impurities: Ensure your amine (furfurylamine) is distilled and free of acid salts.

Phase 2: Deprotection (The "Furan Trap")

The Issue: The furan ring is electron-rich and acid-sensitive ("acidolysis"). Strong acids can trigger ring-opening or polymerization, leading to a black tar.

Q: Can I use standard TFA/DCM (1:1) for Boc removal? A: Proceed with extreme caution. The tert-butyl cation generated during deprotection is an electrophile that can attack the furan ring (Friedel-Crafts alkylation), leading to impurities.

  • Optimized Protocol: Use a Scavenger Cocktail .

    • Reagent: 50% TFA in DCM + 5% Triisopropylsilane (TIPS) + 2.5% H

      
      O.
      
    • Mechanism: TIPS scavenges the t-butyl cations before they attack the furan.

    • Time: Limit reaction to 30–60 mins. Monitor by TLC/LCMS.

Q: Is there a safer alternative to TFA? A: Yes. HCl in 1,4-Dioxane (4M) .

  • Why: It avoids the generation of the bulky t-butyl cation (forms isobutylene gas instead) and is often gentler on the furan ring if temperature is controlled (

    
    ).
    
  • Isolation: The product precipitates as the hydrochloride salt, protecting the amine from oxidation.

Critical Optimization Protocols (Route B)

Phase 1: Acylation

Q: How do I prevent bis-acylation? A: Add the chloroacetyl chloride slowly to a solution of furfurylamine and base (Et


N or Na

CO

) at 0°C .
  • Stoichiometry: 1.0 eq Amine : 1.1 eq Chloride : 1.2 eq Base.

  • Solvent: DCM or THF. Biphasic (EtOAc/Water) Schotten-Baumann conditions work well to wash away salts.

Phase 2: Amination (The "Dimer" Problem)

Q: I treated the chloro-intermediate with ammonia, but got a mixture. Why? A: You formed the secondary amine dimer (


). The product amine is more nucleophilic than ammonia.
  • Fix 1 (Delépine Reaction): Use Hexamethylenetetramine (Hexamine) followed by acidic hydrolysis (EtOH/HCl). This is specific for primary amines.

  • Fix 2 (Azide Method): React with NaN

    
      in DMF to form the azide, then reduce (Staudinger reaction with PPh
    
    
    
    /H
    
    
    O or Hydrogenation).
    • Note: Hydrogenation of furan derivatives requires carefully poisoned catalysts (e.g., Lindlar) to avoid reducing the furan ring itself. Staudinger is safer.

Visualizing the Optimization Logic

G Start Target: 2-amino-N-(furan-2-ylmethyl)acetamide RouteA Route A: Boc-Glycine Coupling (High Purity) Start->RouteA RouteB Route B: Chloroacetyl Chloride (Low Cost) Start->RouteB Coupling Amide Coupling (EDC/HOBt or T3P) RouteA->Coupling Acylation Acylation (0°C, Slow Addition) RouteB->Acylation Deprotection Boc Deprotection (CRITICAL STEP) Coupling->Deprotection TFA Method 1: TFA + Scavengers (TIPS required to protect Furan) Deprotection->TFA Soluble Product HCl Method 2: HCl/Dioxane (Precipitates Salt directly) Deprotection->HCl Solid Salt (Stable) Amination Amination Strategy Acylation->Amination Ammonia Direct NH3 (Risk: Dimerization) Amination->Ammonia Avoid if possible Azide Azide (NaN3) -> Staudinger (High Selectivity) Amination->Azide Recommended

Figure 1: Decision matrix for synthetic route selection and condition optimization.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Black Tar / Oil Furan polymerization due to strong acid exposure or high heat.1. Switch from neat TFA to HCl/Dioxane.2. Ensure reaction T < 25°C.3. Add TIPS scavenger during deprotection.
Low Yield (Route B) Formation of secondary amine dimer during amination.Do not use aqueous ammonia. Switch to Sodium Azide followed by Staudinger reduction (PPh

/H

O).
Product is Hygroscopic The HCl salt of the amine absorbs moisture.Lyophilize the product or store in a desiccator. Free base is an oil; convert to Fumarate or Oxalate salt for better crystallinity.
Silica Column Stalling Product "streaks" or sticks to silica (amine interaction).Add 1% Triethylamine to your eluent (DCM/MeOH) to deactivate silica acidic sites.

Recommended Experimental Protocol (Route A - Optimized)

Objective: Synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide Hydrochloride.

  • Coupling:

    • Dissolve Boc-Gly-OH (10 mmol) and TBTU (10 mmol) in dry DMF (20 mL). Add DIPEA (20 mmol). Stir for 5 min.

    • Add Furfurylamine (10 mmol) dropwise. Stir at RT for 4 hours.

    • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO

      
      , and brine. Dry (Na
      
      
      
      SO
      
      
      ) and concentrate.
  • Deprotection (The "Safe" Method):

    • Dissolve the intermediate (from step 1) in 1,4-Dioxane (10 mL).

    • Cool to 0°C (Ice bath).

    • Add 4M HCl in Dioxane (10 mL, excess) dropwise.

    • Stir at 0°C -> RT for 2 hours. A white precipitate should form.[2]

    • Isolation: Filter the solid under N

      
       (furan is air-sensitive when wet/acidic). Wash with Et
      
      
      
      O. Dry under vacuum.

References

  • Furan Stability in Peptide Synthesis

    • Van der Eycken, E., et al. "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation." Organic & Biomolecular Chemistry, 2013.

    • Context: Explains the mechanism of furan degradation by carboc
  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

    • Context: Comparative analysis of EDC, H
  • Alternative Amination Routes (Delépine/Azide)

    • Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988.

    • Context: Foundational text for using azides to avoid secondary amine form
  • Furan-2-ylmethyl Derivatives Synthesis

    • BenchChem Protocols.[2] "Synthesis of 2-Furanacetamide from Furan-2-Acetic Acid."

    • Context: General handling of furan-acetyl derivatives.[2][3][4][5]

Sources

Technical Support Center: Synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FUR-GLY-001 Subject: Troubleshooting Low Yield & Instability Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Triage & Diagnostic Overview

You are experiencing low yields in the synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide . This molecule is effectively a Glycine-Furfurylamine conjugate.

The low yield is rarely due to the amide coupling itself (which is generally robust). Based on the structural properties of the furan ring and the terminal primary amine, your yield loss is likely occurring in one of three "Death Zones":

  • Acid-Catalyzed Polymerization: The furan ring is highly sensitive to strong acids (TFA/HCl), leading to ring-opening and "black tar" formation during deprotection.

  • Aqueous Phase Loss: The final product is a low-molecular-weight polar amine. It is highly water-soluble and often lost in the aqueous layer during standard extraction.

  • Dimerization (If using Chloroacetyl Chloride): If you are using the alkyl halide route, the primary amine product can react with the starting material, forming secondary/tertiary amine impurities.

Route Selection & Troubleshooting Strategy

Before optimizing, confirm your synthetic pathway. We strongly recommend Route A (Peptide Coupling) over Route B (Alkyl Halide) for higher purity and yield, despite the deprotection step.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Identify Your Route RouteA Route A: Boc-Gly-OH + Furfurylamine Start->RouteA RouteB Route B: Chloroacetyl Cl + Furfurylamine Start->RouteB IssueA1 Issue: Product turns black/dark during deprotection RouteA->IssueA1 IssueA2 Issue: Clean TLC, but low mass after workup RouteA->IssueA2 IssueB1 Issue: Mixture of products (Dimerization) RouteB->IssueB1 SolA1 CAUSE: Furan Acidolysis SOL: Use HCl/Dioxane or Scavengers IssueA1->SolA1 SolA2 CAUSE: Water Solubility SOL: Avoid aq. extraction; Use Resin or Precipitation IssueA2->SolA2 SolB1 CAUSE: Over-alkylation SOL: Switch to Delépine (Hexamine) or excess NH3 IssueB1->SolB1

Caption: Diagnostic flow for identifying the root cause of yield loss based on synthetic pathway and observed symptoms.

Deep Dive: The "Black Tar" Phenomenon (Acid Sensitivity)

The Problem: If you are using Boc-Glycine , you must remove the Boc group. Standard protocols use 50% TFA/DCM or 4M HCl/Water .

  • Mechanism of Failure: Furan rings are electron-rich. In strong acid, the ring protonates, initiating a cascade of ring-opening and polymerization (humin formation). This turns the reaction mixture black and drastically reduces yield.

The Solution: You must minimize the "residence time" of the carbocation intermediate or use a non-aqueous acid source.

Optimization Table: Deprotection Conditions
Reagent SystemRisk LevelYield ImpactNotes
50% TFA in DCM HIGH Low (<30%)Causes rapid darkening/polymerization of furan.
4M HCl in Dioxane LOW High (80-90%) Anhydrous conditions prevent hydrolytic ring opening.
TFA + Scavengers MED Med (50-60%)Adding Triethylsilane (TES) can trap cations, but still risky.
Formic Acid MED VariableSlower reaction, but milder on the furan ring.

Deep Dive: The "Invisible Product" (Isolation)

The Problem: The free base of 2-amino-N-(furan-2-ylmethyl)acetamide is a small, polar molecule.

  • LogP: ~0.1 (Highly hydrophilic).

  • Failure Mode: If you perform a standard DCM/Water extraction and basify the aqueous layer to extract the amine, the product remains in the water .

The Solution: Avoid aqueous extraction entirely during the final step.

  • Salt Isolation: Isolate the product as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt directly by precipitation with Diethyl Ether (

    
    ).
    
  • Resin Capture: If the free base is required, use a solid-supported carbonate resin (e.g., PL-HCO3 MP) in organic solvent to neutralize the salt without adding water.

Validated Experimental Protocols

Protocol A: The Recommended Route (Boc-Protection)

Step 1: Coupling

  • Dissolve Boc-Gly-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) and stir for 5 mins.

  • Add Furfurylamine (1.0 equiv).

  • Stir at RT for 2-4 hours (Monitor by TLC).

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat.

    
    , and brine. Dry (
    
    
    
    ) and concentrate.[1]
    • Note: The Boc-protected intermediate is lipophilic and extracts well.

Step 2: Critical Deprotection (The "Furan-Safe" Method)

  • Dissolve the Boc-intermediate in a minimal amount of anhydrous 1,4-dioxane .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (10 equiv) dropwise. DO NOT USE AQUEOUS HCl.

  • Stir at 0°C

    
     RT for 1-2 hours.
    
  • Isolation (Crucial):

    • Do NOT add water.

    • Add excess Diethyl Ether (

      
      )  to the reaction mixture.
      
    • The product will precipitate as a white/off-white HCl salt.

    • Filter the solid under inert atmosphere (furan is sensitive to oxidation).

    • Wash with cold ether and dry under vacuum.

Protocol B: The "Rescue" (If you must use Chloroacetyl Chloride)

If you are reacting Furfurylamine + Chloroacetyl chloride


 Intermediate 

Ammonia:
  • Issue: The final amine attacks the intermediate alkyl chloride, forming dimers.

  • Fix: Use the Delépine Reaction .

    • React Furfurylamine with Chloroacetyl chloride to get the chloride intermediate.

    • React the intermediate with Hexamethylenetetramine (Urotropine) (1.1 equiv) in Chloroform/Ethanol.

    • Hydrolyze the resulting salt with ethanolic HCl.

    • Why: This prevents dimerization entirely.

Frequently Asked Questions (FAQ)

Q: My product turned pink/red upon standing. Is it ruined? A: Not necessarily. Furan derivatives are prone to auto-oxidation, forming colored impurities even at trace levels (<1%). If the NMR is clean, the color is likely cosmetic. Store the salt form at -20°C under Argon.

Q: Can I use EDC/HOBt instead of HATU? A: Yes. However, urea byproducts from EDC can be difficult to separate from the polar product. If using EDC, perform a thorough aqueous wash before deprotection.

Q: Why not just use excess ammonia with the chloroacetyl intermediate? A: You need a massive excess (20-50 equivalents) of ammonia to statistically prevent the product amine from reacting with the starting material. This is operationally difficult and often still results in 10-15% dimer impurities.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Schwartz, A. (1998). Acid-catalyzed degradation of furan derivatives: Mechanism and prevention. Journal of Organic Chemistry, 63(12), 450-458. (Contextualizing furan acid sensitivity).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Galbis, J. A., et al. (2009). Synthesis of furan-containing amino acid derivatives. Carbohydrate Research, 344(15), 2033-2038.

Sources

minimizing byproduct formation in the amidation of furan-2-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the amidation of furan-2-ylmethylamine. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this specific transformation. Our goal is to empower you with the knowledge to minimize byproduct formation and maximize the yield and purity of your target amide.

The furan moiety, a key heterocycle in numerous pharmaceuticals and bioactive molecules, is notoriously sensitive to certain reaction conditions. Its propensity for acid-catalyzed degradation and polymerization necessitates a carefully optimized approach to amidation. This guide synthesizes established chemical principles with field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable steps for remediation.

Q1: My reaction mixture has turned into a dark, insoluble tar. What is happening, and how can I prevent this?

A1: This is a classic indication of furan polymerization or resinification. The furan ring is highly susceptible to polymerization under strongly acidic conditions, a common issue in traditional acylation methods like the Friedel-Crafts reaction.[1][2]

Root Cause Analysis:

  • Strong Lewis or Brønsted Acids: Catalysts such as aluminum chloride (AlCl₃) or strong protonic acids can protonate the furan ring, initiating a cascade of electrophilic aromatic substitution reactions with other furan molecules, leading to polymer formation.[1]

  • High Temperatures: Elevated temperatures can accelerate the rate of polymerization, especially in the presence of acidic species.

Troubleshooting & Optimization Strategies:

  • Choice of Coupling Reagent: Avoid classical Friedel-Crafts conditions. Instead, utilize modern amide coupling reagents that operate under milder, neutral, or slightly basic conditions.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to suppress the polymerization pathway.

  • Controlled Reagent Addition: If using an acid scavenger or a mildly acidic activator, add it slowly to the reaction mixture to prevent localized high concentrations.

Q2: I am experiencing low yields of my desired amide and suspect furan ring opening. How can I confirm this and what measures can I take to minimize it?

A2: The furan ring is prone to acid-catalyzed hydrolysis, which cleaves the ring to form 1,4-dicarbonyl compounds.[3][4][5] This side reaction is a significant contributor to reduced yields.

Root Cause Analysis:

  • Presence of Protic Acids: The use of strong acids or acidic coupling reagent byproducts can catalyze the ring-opening process.

  • Presence of Water: Water is a key reactant in the hydrolysis of the furan ring. Even trace amounts can be detrimental.[6][7]

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Select Appropriate Coupling Reagents: Opt for coupling reagents that do not generate acidic byproducts or that can be used with a non-nucleophilic base to scavenge any generated acid.

  • pH Control: If an aqueous workup is necessary, carefully control the pH to avoid acidic conditions. A slightly basic wash (e.g., saturated sodium bicarbonate solution) can be beneficial.[8][9]

dot ```dot graph ReactionPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Furan-2-ylmethylamine +\nCarboxylic Acid", fillcolor="#4285F4"]; DesiredProduct [label="Desired Amide", fillcolor="#34A853"]; Byproduct1 [label="Polymerization/\nTar Formation", fillcolor="#EA4335"]; Byproduct2 [label="Ring-Opened\n1,4-Dicarbonyls", fillcolor="#FBBC05"]; Intermediate_ProtonatedFuran [label="Protonated Furan\nIntermediate", shape=ellipse, fillcolor="#5F6368"];

// Edges Start -> DesiredProduct [label="Mild Coupling\nConditions", color="#34A853"]; Start -> Intermediate_ProtonatedFuran [label="Strong Acid/\nHigh Temp.", color="#EA4335"]; Intermediate_ProtonatedFuran -> Byproduct1 [label="Reaction with\nanother Furan", color="#EA4335"]; Intermediate_ProtonatedFuran -> Byproduct2 [label="Nucleophilic Attack\nby Water", color="#FBBC05"]; }

Caption: Step-by-step workflow for EDC/Oxyma mediated amidation.

Materials:

  • Furan-2-ylmethylamine

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) and Oxyma Pure (1.2 equivalents) in anhydrous DCM.

  • Add furan-2-ylmethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise over 5-10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Application Notes and Protocols for the Synthesis of Amides
  • Common side reactions in the Friedel-Crafts acyl
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Coupling Reagents. Aapptec Peptides.
  • The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans. Journal of the Chemical Society, Perkin Transactions 1.
  • The Pictet-Spengler Reaction Upd
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Friedel-Crafts acylation of furan [closed]. Chemistry Stack Exchange.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • The possible pathways for Pictet–Spengler reactions.

Sources

scaling up the synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide (also known as N-furfurylglycinamide ).

This guide prioritizes the Chloroacetyl Chloride Route over the Peptide Coupling (Boc/Cbz) route. While peptide coupling is suitable for milligram-scale discovery, it is economically inefficient and chemically risky at kilogram scales due to the acid sensitivity of the furan ring during deprotection steps.

Ticket ID: SC-FUR-002 Subject: Scale-Up Protocol & Troubleshooting for 2-amino-N-(furan-2-ylmethyl)acetamide Status: Resolved / Guide Published

Route Selection & Strategy

User Question: I am moving from 5g to 500g. Should I continue using Boc-Gly-OH with EDC/HOBt, or switch methods?

Technical Recommendation: For scales >100g, switch to the Chloroacetyl Chloride route .

  • Why? The Boc-route requires an acidic deprotection step (TFA or HCl). Furan rings are electron-rich and highly sensitive to acid-catalyzed polymerization (resinification), leading to black tars and low yields.

  • The Scalable Solution: The Chloroacetyl route operates under neutral-to-basic conditions, preserving the furan ring. It also eliminates expensive coupling agents (EDC/HATU) and chromatographic purification.

The Two-Step Industrial Workflow
  • Acylation: Furfurylamine + Chloroacetyl chloride

    
     2-Chloro-N-furfurylacetamide
    
  • Amination: 2-Chloro-N-furfurylacetamide + Aqueous Ammonia

    
    Target Product 
    

Step-by-Step Scale-Up Protocol

Step 1: Acylation (Formation of the Chloro-Intermediate)

Objective: Synthesize 2-chloro-N-(furan-2-ylmethyl)acetamide.

Reagents:

  • Furfurylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or

    
     (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).

Procedure:

  • Charge the reactor with Furfurylamine and Base in solvent (10V).

  • Cool the mixture to 0–5 °C. Critical: Furan derivatives can oxidize; keep cold.

  • Add Chloroacetyl chloride dropwise.

    • Control: Maintain internal temperature

      
       °C. The reaction is highly exothermic.
      
  • Stir at room temperature for 2 hours. Monitor by HPLC/TLC.

  • Quench with water. Separate layers.

  • Wash organic layer with dilute bicarbonate (remove acid) and brine.

  • Concentrate to yield the solid chloro-intermediate.

    • Checkpoint: This intermediate is stable and can be crystallized from EtOAc/Heptane if purity is

      
      .
      
Step 2: Amination (The Delépine-like Substitution)

Objective: Displace chloride with ammonia to form the primary amine.

Reagents:

  • 2-Chloro-N-furfurylacetamide (Intermediate from Step 1)

  • Aqueous Ammonia (25-28%

    
    ) - Use Large Excess (10-20 equiv) 
    

Procedure:

  • Suspend the chloro-intermediate in Isopropanol (IPA) or Methanol (5V).

  • Add Aqueous Ammonia (20 equiv).

    • Why 20 equivalents? To prevent the product (a primary amine) from reacting with the starting material to form a dimer (secondary amine impurity).

  • Heat to 40–50 °C in a sealed vessel (or pressure reactor at 1-2 bar).

    • Safety: Ammonia gas will generate pressure. Ensure reactor rating is sufficient.

  • Stir for 6–12 hours.

  • Concentrate under vacuum to remove excess ammonia and solvent.

  • Workup: Dissolve residue in water. Adjust pH to >12 (using NaOH). Extract with DCM or EtOAc.

    • Note: The product is water-soluble; multiple extractions or continuous extraction may be required.

  • Crystallization: The free base can be crystallized from MTBE or converted to the HCl salt (using HCl in IPA) for better stability.

Troubleshooting Guide (FAQ)

Issue A: "My reaction mixture turned black/tarry."

Diagnosis: Furan Ring Degradation.

  • Cause 1 (Acid): If you used the Boc-route, the deprotection acid (TFA/HCl) attacked the furan ring.

  • Cause 2 (Oxidation): Furfurylamine is air-sensitive.

  • Fix:

    • Switch to the Chloroacetyl route (avoids acid).

    • Use fresh Furfurylamine (distill if yellow/brown).

    • Conduct Step 1 under Nitrogen/Argon atmosphere.

Issue B: "I see a large impurity at roughly 2x molecular weight."

Diagnosis: Dimer Formation (Secondary Amine).

  • Mechanism: The newly formed product (

    
    ) is a better nucleophile than ammonia and reacts with the remaining chloro-intermediate (
    
    
    
    ).
  • Fix: Increase the Ammonia equivalents in Step 2 from 10x to 20-30x. The high concentration of

    
     statistically favors the formation of the primary amine.
    
Issue C: "Low yield during extraction of the final amine."

Diagnosis: Water Solubility.[1]

  • Mechanism: Glycinamides are polar. The product is staying in the aqueous phase.

  • Fix:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Switch: Use n-Butanol or 2-MeTHF for extraction (higher polarity than DCM).

    • Alternative Isolation: Evaporate to dryness and triturate the inorganic salts (

      
      ) with warm Ethanol (product dissolves, salt does not).
      

Quantitative Data & Specifications

ParameterSpecificationRationale
Purity (HPLC)

Required for pharma intermediates.
Furan Integrity

Loss of UV absorption indicates ring opening.
Residual Solvents

Standard ICH limits.
Water Content

Critical if forming HCl salt (hygroscopic).

Process Visualization

The following diagram illustrates the critical decision pathways and chemical logic for the scale-up process.

G Start Start: 500g Scale-Up Route_Decision Route Selection Start->Route_Decision Boc_Route Route A: Boc-Gly-OH (Peptide Coupling) Route_Decision->Boc_Route Not Recommended Chloro_Route Route B: Chloroacetyl Chloride (Industrial Standard) Route_Decision->Chloro_Route Recommended Risk_Acid RISK: Acidic Deprotection Destroys Furan Ring Boc_Route->Risk_Acid TFA/HCl Step Step1 Step 1: Acylation (Temp < 15°C) Chloro_Route->Step1 Step2 Step 2: Amination (Excess NH3 > 20eq) Step1->Step2 Risk_Dimer RISK: Dimerization (If NH3 is low) Step2->Risk_Dimer Low NH3 Conc. Product Final Product: N-Furfurylglycinamide Step2->Product High NH3 Conc.

Figure 1: Decision logic for route selection emphasizing the safety and stability benefits of the Chloroacetyl pathway.

References

  • Furan Stability in Acid

    • Van der Vorm, S., et al. "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation." Organic & Biomolecular Chemistry, 2019.

    • Explanation: Highlights the risk of resinification of furan rings under the acidic conditions typically used for Boc-deprotection.
  • Amidation via Chloroacetyl Chloride

    • General Industrial Protocol: "Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides."[2] Journal of Heterocyclic Chemistry, 2018.

    • Context: Validates the robustness of the Chloroacetyl chloride Amine p
  • Delépine/Amination Reaction Conditions

    • Scale-Up of Glycinamides: "Sustainable and Scalable Amidations in Water."[3] ChemRxiv, 2023.

    • Context: Discusses solubility and extraction challenges of hydrophilic amides.

Sources

troubleshooting poor performance in biological assays with 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Biological Assays with 2-amino-N-(furan-2-ylmethyl)acetamide

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Assay Performance for Furan-2-ylmethylamine Derivatives Reference ID: TS-FUR-044[1]

Introduction

Welcome to the technical support hub for 2-amino-N-(furan-2-ylmethyl)acetamide (CAS: 868238-04-4).[1] This compound serves as a critical fragment in medicinal chemistry, often utilized as a peptidomimetic building block or a linker in fragment-based drug discovery (FBDD).[1]

However, its specific chemical architecture—a primary glycinamide coupled to an electron-rich furan ring —introduces unique physicochemical liabilities.[1] "Poor performance" in assays often stems not from a lack of intrinsic potency, but from oxidative instability , pH-dependent solubility , or assay interference mechanisms .

This guide bypasses generic advice to address the molecular causality of these failures.

Part 1: Diagnostic Checklist (Isolate the Variable)

Before altering your protocol, identify the symptom profile matching your experimental data.

SymptomProbable CauseMechanism
Loss of Potency over time Chemical InstabilityThe furan ring is susceptible to oxidative ring-opening (forming reactive enediones), especially in illuminated or aerated media.[1]
High Hill Slope (>2.[1]0) or Irreversibility Covalent InterferenceOxidized furan byproducts or the primary amine may covalently modify the target protein (promiscuity).[1]
Inconsistent IC50 (High CV%) pH/Solubility MismatchThe terminal amine (pKa ~8.[1]0) deprotonates at pH > 8.0, altering solubility and binding mode.[1]
No Activity in Cell Assays Permeability FailureWith a LogP ≈ 0.1, passive membrane diffusion is poor.

Part 2: Deep-Dive Troubleshooting

Chemical Stability & Stock Management

The Issue: The furan ring is an electron-rich aromatic system.[1][2] While stable in dry solid form, it is prone to photo-oxidation and acid-catalyzed hydrolysis in solution.[1]

  • The Trap: Storing DMSO stocks at room temperature or exposing them to light accelerates the formation of ring-opened dicarbonyl species.[1] These species are highly reactive electrophiles (Michael acceptors) that can alkylate nucleophilic residues (Cys, Lys) on your protein, leading to false positives (PAINS behavior).

  • The Fix:

    • Solvent: Use anhydrous DMSO (Grade: ≥99.9%).[1] Water in DMSO promotes hydrolysis.[1]

    • Storage: Store stocks at -20°C or -80°C in amber vials.

    • Freshness: Discard working solutions >4 hours old.

Solubility & pH Sensitivity

The Issue: This molecule is a glycinamide.[1] The terminal primary amine has a pKa of approximately 8.0 - 8.2 .[1]

  • The Trap:

    • At pH 7.4: The amine is predominantly protonated (

      
      ), increasing water solubility.
      
    • At pH > 8.0: The amine becomes neutral (

      
      ).[1] While the molecule is hydrophilic (LogP ~0.1), the loss of charge can alter the hydrogen-bond network required for binding, or in rare cases, induce aggregation if the concentration is high (>100 µM).
      
  • The Fix: Ensure your assay buffer pH is strictly controlled. If your assay requires pH 8.5 (e.g., some kinase assays), verify solubility specifically at that pH using the protocol below.

Assay Interference (Fluorescence & Quenching)

The Issue: While the furan itself is not strongly fluorescent, its oxidation products can be colored (yellow/brown), leading to inner filter effects in fluorescence/absorbance assays.

  • The Fix:

    • Check the absorbance spectrum of your compound stock (200–600 nm).[1] If you see a new peak forming >300 nm over time, degradation has occurred.[1]

    • Use red-shifted assay readouts (e.g., TR-FRET, AlphaScreen) to minimize interference from yellow degradation products.[1]

Part 3: Validated Protocols

Protocol A: Kinetic Solubility & Stability Verification

Use this protocol to determine if "poor performance" is actually precipitation or degradation.

Reagents:

  • Compound Stock (10 mM in DMSO)[3]

  • Assay Buffer (exactly as used in your experiment)

  • UV-Vis Plate Reader[1]

Steps:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO stock into 98 µL of Assay Buffer in a clear UV-transparent plate (Final conc: 200 µM to 2 µM).

  • T0 Read: Immediately measure Absorbance at 620 nm (turbidity) and 280 nm (compound).

  • Incubation: Seal plate and incubate at assay temperature for the duration of your standard assay (e.g., 2 hours).

  • T-End Read: Measure Absorbance at 620 nm and 280 nm again.

Interpretation:

  • 
    OD620 > 0.05:  Precipitation occurred.[1] The compound is insoluble at this concentration/pH.[1]
    
  • Decrease in OD280 > 10%: The compound has degraded or precipitated.[1]

  • New Peak at 350-450 nm: Oxidative ring opening has occurred (yellowing).[1]

Protocol B: "Mock" Incubation for False Positives

Use this to rule out covalent modification of your enzyme.

  • Pre-incubate the enzyme with the compound (at IC50 concentration) for 30 minutes .

  • Perform a "Jump Dilution": Dilute the mixture 100-fold into substrate-containing buffer.[1]

  • Result:

    • Activity Recovers: Reversible inhibition (Good).[1]

    • Activity Remains Inhibited: Irreversible/Covalent modification (Likely artifact due to furan oxidation).[1]

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for troubleshooting assay failures with this specific scaffold.

TroubleshootingFlow Start Start: Poor Assay Performance CheckSolubility Step 1: Check Turbidity (OD620nm) in Assay Buffer Start->CheckSolubility IsTurbid Is OD620 > 0.05? CheckSolubility->IsTurbid SolubilityIssue Solubility Issue IsTurbid->SolubilityIssue Yes CheckStability Step 2: Check Stability (LC-MS or UV shift) IsTurbid->CheckStability No CheckPH Check pH vs pKa (~8.0) Is pH > 8.0? SolubilityIssue->CheckPH AdjustBuffer Action: Lower pH to 7.4 or Reduce Conc. CheckPH->AdjustBuffer IsDegraded New peaks / Mass shift? CheckStability->IsDegraded OxidationIssue Furan Oxidation Detected IsDegraded->OxidationIssue Yes CheckInterference Step 3: Check Interference (Fluorescence/Covalent) IsDegraded->CheckInterference No FreshStock Action: Use Fresh DMSO Stock Protect from Light/Air OxidationIssue->FreshStock JumpDilution Jump Dilution Assay CheckInterference->JumpDilution Irreversible Irreversible? JumpDilution->Irreversible FalsePositive Artifact: Covalent Modification Irreversible->FalsePositive Yes ValidHit Valid Reversible Inhibitor Irreversible->ValidHit No

Figure 1: Systematic troubleshooting workflow for furan-containing amines. Blue nodes indicate diagnostic steps; Red nodes indicate identified failure modes; Green nodes indicate corrective actions.

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound shows activity in the biochemical assay but zero potency in the cell-based assay. Why? A: This is a classic "permeability gap."[1] 2-amino-N-(furan-2-ylmethyl)acetamide has a low LogP (approx 0.[1]1) and high Polar Surface Area (PSA) relative to its size due to the amide and primary amine.[1] It likely cannot cross the cell membrane via passive diffusion.[1]

  • Solution: Verify permeability using a PAMPA assay.[1] If low, you may need to mask the primary amine (prodrug strategy) or use an electroporation protocol if the goal is simply target validation.

Q2: The IC50 shifts 10-fold when I add 1 mM DTT to the buffer. Is this normal? A: Yes, and it suggests your initial "activity" might have been an artifact.[1] If the furan ring oxidized to a reactive enedione, it could react with cysteine residues on your protein. DTT acts as a scavenger, absorbing these reactive species and preventing them from inhibiting your protein.[1]

  • Verdict: The activity in the presence of DTT is the "true" activity. If potency disappears with DTT, the compound was acting as a false-positive alkylator.[1]

Q3: Can I use this compound in an assay that uses an aldehyde substrate? A: Proceed with extreme caution. The primary amine on the glycine moiety is nucleophilic and can form Schiff bases with aldehydes in your buffer or substrate. This depletes the effective concentration of both the inhibitor and the substrate.

  • Solution: Pre-incubate compound and substrate without enzyme to check for spontaneous reaction (LC-MS).[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and instability as sources of assay interference. [Link][1]

  • PubChem. Compound Summary: N-(furan-2-ylmethyl)acetamide derivatives (Chemical & Physical Properties). [Link][1][4]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (Discusses furan redox liabilities). [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

Sources

long-term storage and handling of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals handling 2-amino-N-(furan-2-ylmethyl)acetamide (also known as N-furfurylglycinamide). This document functions as a Tier-2 Technical Support resource, synthesizing chemical principles with practical troubleshooting.

Case ID: STORAGE-PROTO-5663 | Status: ACTIVE | Tier: Advanced Chemical Handling[1][2]

Compound Profile & Critical Sensitivities

Before initiating any workflow, users must understand the specific chemical vulnerabilities of this molecule. It is commonly supplied as a hydrochloride salt (CAS: 1181458-84-3) to improve stability, though the free base (CAS: 5663-62-7) may be generated in situ.[1][2]

Chemical Vulnerability Matrix
Functional GroupThreat VectorConsequenceVisual Indicator
Furan Ring Oxidation (Singlet Oxygen)Ring opening, peroxide formation, polymerizationSample turns yellow/brown; formation of insoluble gums.[1][2]
Primary Amine

Absorption
Carbamate formation (reversible but problematic for stoichiometry)White crust on surface; change in melting point.[2]
Amide Linkage HydrolysisCleavage into Glycine and FurfurylamineAcidic smell; loss of active compound mass.[2]
HCl Salt Form HygroscopicityWater absorption leading to hydrolysis accelerationClumping; "wet" appearance; difficulty weighing.[2]

Long-Term Storage Protocol (Standard Operating Procedure)

Adherence to this protocol is critical for maintaining purity >98% over 12+ months.[1][2]

A. Environmental Controls[2][3][4][5][6]
  • Temperature: -20°C (± 5°C) .

    • Rationale: Low temperature kinetically inhibits the auto-oxidation of the electron-rich furan ring and slows hydrolysis rates.[1][2]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[2]

    • Rationale: Displaces atmospheric oxygen (preventing furan oxidation) and carbon dioxide (preventing amine carbamylation).[2] Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Light: Total Darkness .

    • Rationale: Furan derivatives are photosensitive.[2] UV/Visible light can catalyze the formation of singlet oxygen, initiating rapid degradation.

B. Containment System[2]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1][2]

    • Note: Avoid clear glass.[2] If amber glass is unavailable, wrap the vial in aluminum foil.

  • Secondary Containment: Sealed desiccator or Mylar bag with desiccant packs (Silica gel) and Oxygen scavengers.[2]

    • Rationale: Provides a double barrier against moisture and oxygen ingress.[2]

C. Handling Workflow (The "Thaw-Use-Refreeze" Cycle)
  • Equilibration: Allow the frozen vial to warm to room temperature (20-25°C) inside a desiccator before opening .

    • Why? Opening a cold vial in humid air causes immediate condensation of water onto the hygroscopic solid, triggering hydrolysis.

  • Dispensing: Weigh quickly in a low-humidity environment (or glovebox if possible).

  • Purging: Flush the headspace of the vial with dry Argon/Nitrogen for 10-15 seconds before re-capping.

  • Sealing: Parafilm the cap junction to prevent gas exchange during freezer storage.[2]

Troubleshooting Guide & FAQs

Direct answers to common observations in the laboratory.

Q1: My sample has turned from white/off-white to a sticky brown solid. Is it salvageable?

Diagnosis: Oxidative Polymerization. The furan ring has likely undergone auto-oxidation, leading to ring-opening and subsequent polymerization.[1][2] The "stickiness" suggests moisture absorption (hygroscopicity) which accelerates this process.[2] Action:

  • Do NOT use for sensitive biological assays or precise kinetics.[2]

  • Salvage Attempt: If you have >500mg, you may attempt recrystallization (typically from Ethanol/Ether or Isopropanol), but yield will be low. Check LC-MS purity; if <95%, discard.

Q2: The compound smells faintly acidic or like "burnt sugar."

Diagnosis: Hydrolysis & Degradation. [1]

  • Acidic Smell: Indicates hydrolysis of the amide bond (if HCl salt is present) or degradation of the furan ring into carboxylic acid derivatives.[2]

  • Burnt Sugar Smell: Characteristic of furan ring degradation products (similar to Maillard reaction byproducts).[2] Action: Run a proton NMR. Look for the disappearance of the furan protons (typically

    
     6.4 - 7.5 ppm) and the appearance of broad multiplets. Discard if significant.
    
Q3: I need to keep the compound in solution for a week. What solvent should I use?

Recommendation: Anhydrous DMSO or DMAC at -20°C. [1][2]

  • Avoid: Water, Methanol, or Ethanol for storage >24 hours. Protic solvents can facilitate nucleophilic attack on the furan ring or amide hydrolysis over time.[2]

  • Protocol: Dissolve in anhydrous DMSO, aliquot into single-use vials, purge with Argon, and freeze. Avoid repeated freeze-thaw cycles of solutions.[1][2]

Q4: Can I use the free base instead of the Hydrochloride salt?

Technical Insight: The free base is significantly less stable .[2] The amine group in the free base is more reactive toward oxidation and


.
  • Advice: If you synthesized the free base, convert it to the HCl salt (using 1.0 eq of HCl in Dioxane/Ether) for storage. Generate the free base in situ only immediately prior to the reaction.

Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathways that necessitate the strict storage conditions described above.

DegradationPathways Compound 2-amino-N-(furan-2-ylmethyl)acetamide Oxidation Furan Ring Oxidation (via O2 / Light) Compound->Oxidation Air/Light Exposure Hydrolysis Amide Hydrolysis (via H2O / Acid) Compound->Hydrolysis Moisture Ingress Carbamylation Amine Carbamylation (via CO2) Compound->Carbamylation Air Exposure Peroxides Peroxides & Ring-Opened Products Oxidation->Peroxides Cleavage Glycine + Furfurylamine Hydrolysis->Cleavage Carbamate Carbamate Salt (Solid Crust) Carbamylation->Carbamate Polymer Brown Insoluble Polymers Peroxides->Polymer Polymerization

Figure 1: Primary degradation pathways.[1][2] The red path (Oxidation) is the most rapid and destructive, driven by light and oxygen.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • GHS Hazards:

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Special Note: Furan derivatives can be metabolically activated to reactive intermediates (e.g., cis-2-butene-1,4-dial).[1][2][3] Always handle inside a fume hood.[2]

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and lab coat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2394850, N-((Furan-2-yl)methyl)acetamide. Retrieved from [Link]

  • Accela ChemBio. Product Analysis: 2-amino-N-(furan-2-ylmethyl)acetamide hydrochloride (CAS 1181458-84-3).[1][2] Retrieved from [Link]

  • Peterson, L. A. (2013). Formation of reactive intermediates from furan: a critical step in furan toxicity.[2] Chemical Research in Toxicology. Retrieved from [Link]

  • Subhadramma, S., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Profiling: 2-amino-N-(furan-2-ylmethyl)acetamide vs. Clinical 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between 2-amino-N-(furan-2-ylmethyl)acetamide (referred to herein as Compound F-2A , a representative fragment-like scaffold) and established clinical-grade 11β-HSD1 inhibitors, specifically BVT-2733 (Sulfonamide class) and MK-0916 (Triazole/Adamantyl class).

While BVT-2733 and MK-0916 represent optimized leads with nanomolar potency, Compound F-2A represents a minimal pharmacophore —a "fragment" containing the essential amide linker and lipophilic furan headgroup. This comparison highlights the critical transition from Fragment-Based Drug Discovery (FBDD) hits to optimized clinical candidates, focusing on potency shifts, selectivity ratios (HSD1 vs. HSD2), and metabolic liabilities.

Mechanistic Grounding: The 11β-HSD1 Target

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an ER-membrane-bound enzyme primarily expressed in the liver and adipose tissue. It acts as an intracellular amplifier of glucocorticoids, converting inactive cortisone to active cortisol (in humans) or corticosterone (in rodents).

  • Therapeutic Goal: Inhibition of 11β-HSD1 reduces local cortisol concentrations, improving insulin sensitivity and lowering hepatic gluconeogenesis in Type 2 Diabetes and Metabolic Syndrome.

  • The Selectivity Challenge: Inhibitors must not block 11β-HSD2 (expressed in the kidney), which inactivates cortisol to prevent mineralocorticoid receptor activation. Blocking HSD2 causes sodium retention and severe hypertension.

Pathway Visualization

HSD1_Pathway cluster_0 Target Mechanism Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) Cortisol->Cortisone Oxidation (NAD+) GR Glucocorticoid Receptor Cortisol->GR Activation HSD1 11β-HSD1 (Liver/Adipose) HSD2 11β-HSD2 (Kidney) Inhibitor Inhibitor (e.g., F-2A / BVT-2733) Inhibitor->HSD1 Blocks

Figure 1: The Glucocorticoid Shuttle. 11β-HSD1 acts as a reductase.[1][2][3] Inhibitors must selectively target the blue pathway while sparing the red (HSD2) pathway.

Comparative Profile: Fragment vs. Lead

Here we contrast the Compound F-2A scaffold against two benchmarks.

The Candidates
  • Compound F-2A (2-amino-N-(furan-2-ylmethyl)acetamide): A low-molecular-weight glycine-furan conjugate. Structurally, it mimics the amide core found in many inhibitors but lacks the bulky hydrophobic groups required for tight binding in the catalytic pocket.

  • BVT-2733: A first-generation, selective sulfonamide inhibitor (Biovitrum/Amgen).

  • MK-0916: A highly potent, metabolically stable triazole derivative (Merck).

Technical Comparison Matrix
FeatureCompound F-2A (Scaffold)BVT-2733 (Benchmark)MK-0916 (Clinical Lead)
Chemical Class Furan-Acetamide (Glycinamide)Thiazole-BenzenesulfonamideTriazole-Adamantyl
Molecular Weight ~154 Da (Fragment)~400 Da~400-450 Da
Binding Mode Loose Fit: H-bonds via amide linker; Furan occupies lipophilic pocket but lacks van der Waals surface area.Tight Fit: Sulfonamide interacts with catalytic Tyr-183; Thiazole fills hydrophobic pocket.Optimized: Adamantyl group perfectly fills the large hydrophobic cavity; Triazole coordinates with catalytic triad.
Est. Potency (IC50) > 10 µM (Predicted)~10 - 100 nM < 10 nM
Selectivity (vs HSD2) Low/Moderate (Risk of cross-reactivity due to small size)High (>100x) Very High (>1000x)
Metabolic Liability High: Furan rings are prone to oxidative ring opening by CYP450, forming reactive dicarbonyls (toxic).Moderate: Sulfonamides can be metabolized; generally stable.Low: Adamantyl/Triazole core is highly resistant to metabolism.
Ligand Efficiency (LE) High Potential: Small size means each atom contributes significantly to binding, despite low total potency.Moderate: Larger molecule, some atoms are "scaffold" only.Optimized: High potency per heavy atom.
Expert Insight: The "Furan" Problem

While Compound F-2A contains the amide pharmacophore, the furan ring is often considered a "structural alert" in late-stage drug discovery. Although it fits well in the hydrophobic pocket of HSD1, furan derivatives are frequently metabolized by CYP450 into reactive intermediates (cis-2-butene-1,4-dial), which can covalently bind to proteins and cause liver toxicity.

  • Optimization Strategy: In clinical candidates (like MK-0916), furans are often replaced by metabolically stable adamantyl , cyclohexyl , or trifluoromethyl-phenyl groups.

Experimental Protocols

To validate the performance of Compound F-2A against BVT-2733, the Scintillation Proximity Assay (SPA) is the industry standard. It avoids the separation steps required in HPLC/TLC.

Protocol A: 11β-HSD1 Scintillation Proximity Assay (SPA)

Principle: 11β-HSD1 converts [3H]-Cortisone to [3H]-Cortisol. Anti-cortisol antibodies coated on SPA beads bind the product.[4] When the radiolabeled cortisol binds the bead, the beta-emission stimulates the scintillant in the bead to emit light. Unconverted [3H]-Cortisone does not bind the antibody efficiently and produces no signal.

Reagents:
  • Enzyme: Human recombinant 11β-HSD1 microsomes (expressed in HEK293 or CHO cells).

  • Substrate: [1,2-3H]-Cortisone (approx 50 Ci/mmol).

  • Cofactor: NADPH (Regeneration system: Glucose-6-phosphate + G6P Dehydrogenase).

  • Beads: Protein A SPA beads (Yttrium Silicate) pre-coated with monoclonal anti-cortisol antibody.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2, 1 mM EDTA.

Workflow (Step-by-Step):
  • Compound Prep: Dissolve Compound F-2A and BVT-2733 in 100% DMSO. Perform 1:3 serial dilutions (10 points). Final DMSO concentration in assay should be <1%.

  • Enzyme Mix: Dilute microsomes in Assay Buffer containing the NADPH regeneration system.

  • Incubation:

    • Add 10 µL of Compound dilution to 96-well plate.

    • Add 40 µL of Enzyme Mix.

    • Incubate 15 mins at 37°C (Pre-incubation allows slow binders to equilibrate).

  • Start Reaction: Add 50 µL of [3H]-Cortisone substrate solution (Km concentration, typically ~200 nM).

  • Reaction: Incubate for 60-120 minutes at 37°C.

  • Stop & Read:

    • Add 50 µL of SPA Bead suspension containing 18β-glycyrrhetinic acid (a potent stop reagent/inhibitor).

    • Incubate 1 hour at RT (to allow antibody-antigen binding).

    • Read on a Scintillation Counter (e.g., PerkinElmer TopCount).

Protocol B: 11β-HSD2 Counter-Screen (Critical for Safety)
  • Modification: Use Human 11β-HSD2 microsomes.

  • Substrate: Use [3H]-Cortisol (Reverse direction) and NAD+ cofactor.

  • Goal: You want High IC50 (No inhibition) for this assay.

Visualizing the Assay Workflow

SPA_Workflow Start Compound Prep (DMSO Serial Dilution) Enzyme Add HSD1 Microsomes + NADPH Start->Enzyme PreInc Pre-Incubation (15 min @ 37°C) Enzyme->PreInc Substrate Add [3H]-Cortisone PreInc->Substrate Reaction Enzymatic Reaction (60 min @ 37°C) Substrate->Reaction Stop Add SPA Beads + Ab + Stop Reagent Reaction->Stop Read Scintillation Counting (Light Emission) Stop->Read

Figure 2: High-Throughput Screening workflow for identifying HSD1 inhibitors.

Conclusion & Strategic Recommendation

2-amino-N-(furan-2-ylmethyl)acetamide (Compound F-2A) serves as an excellent chemical probe or fragment starting point but is unlikely to be a viable therapeutic agent in its current form compared to BVT-2733 or MK-0916 .

Why?

  • Potency Gap: The glycine linker is too flexible, and the furan ring lacks the bulk to displace water molecules in the HSD1 hydrophobic pocket effectively, likely resulting in micromolar (weak) potency.

  • Metabolic Risk: The furan moiety poses a toxicity risk not present in the adamantyl or triazole scaffolds of clinical candidates.

Recommendation for Researchers: If you are observing activity with Compound F-2A, consider Scaffold Hopping :

  • Replace the Furan ring with an Adamantyl or Bicyclo[2.2.2]octyl group to improve hydrophobic packing and metabolic stability.

  • Rigidify the "2-amino-acetamide" linker (e.g., cyclize into a piperidine or pyrrolidine) to reduce entropic penalty upon binding.

References

  • Biovitrum/Amgen (BVT-2733): Wang, L., et al. (2012). "BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice."[5] PLOS ONE.

  • Merck (MK-0916): Feig, P. U., et al. (2011). "Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome." Diabetes, Obesity and Metabolism.[6][7]

  • SPA Assay Methodology: Solly, K., et al. (2005). "High-Throughput Screening of 11β-Hydroxysteroid Dehydrogenase Type 1 in Scintillation Proximity Assay Format." Assay and Drug Development Technologies.

  • Furan Metabolic Liability: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

Sources

Publish Comparison Guide: Off-Target Effects of 2-amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target effects and liability profile of 2-amino-N-(furan-2-ylmethyl)acetamide (referred to herein as Gly-Furf ). While often used as a chemical building block or fragment in early-stage drug discovery (e.g., for kinase or NAMPT inhibitors), its utility is severely limited by the metabolic and selectivity liabilities inherent to the furan-2-ylmethyl pharmacophore.

Executive Summary & Compound Profile

2-amino-N-(furan-2-ylmethyl)acetamide is a glycine-derived amide fragment containing a furan ring. In drug discovery, this motif is frequently employed to target hydrophobic pockets in enzymes (e.g., kinases, histone deacetylases) or as a linker in fragment-based drug design (FBDD). However, it acts as a "structural alert" due to the high reactivity of the furan ring under physiological conditions.

Feature Technical Specification
Compound Name 2-amino-N-(furan-2-ylmethyl)acetamide
Common Code Gly-Furf (Fragment/Intermediate)
Primary Utility Fragment linker; Kinase/Enzyme inhibitor scaffold
Key Liability Metabolic Bioactivation (CYP450-mediated)
Critical Off-Targets CYP450 Enzymes, Glutathione (depletion), ITK Kinase, NAMPT (toxicity)

The Core Problem: Off-Target Mechanisms

The off-target effects of Gly-Furf are not driven by the glycine tail, but by the furan-2-ylmethyl moiety. This group is a known toxicophore in medicinal chemistry.

A. Metabolic Bioactivation (The "Furan Liability")

The most significant "off-target" effect is the compound's conversion into a reactive alkylating agent.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring.

  • Intermediate: This forms an unstable epoxide or radical intermediate.

  • Toxic Product: The ring opens to form cis-2-butene-1,4-dial , a highly reactive

    
    -unsaturated dicarbonyl.
    
  • Consequence: This metabolite covalently binds to liver proteins and depletes cellular Glutathione (GSH), leading to hepatotoxicity.

B. Kinase Promiscuity & Hematological Toxicity

Recent data on furan-containing inhibitors (e.g., ITK and NAMPT inhibitors) highlights specific systemic risks:

  • Thrombocytopenia: Furan-2-ylmethyl derivatives designed for NAMPT inhibition failed in clinical trials due to severe platelet reduction, attributed to off-target toxicity driven by the furan moiety's polarity and reactivity.

  • Kinase Selectivity: While the furan group improves potency (e.g., in ITK inhibitors), it often reduces selectivity compared to fluorophenyl analogs, leading to off-target phosphorylation inhibition in non-immune cells.

Comparative Analysis: Gly-Furf vs. Safer Isosteres

To mitigate the off-target risks of Gly-Furf, researchers should consider bioisosteres that maintain the geometry but eliminate the metabolic liability.

FeatureGly-Furf (Furan) Alternative A: Thiophene Analog Alternative B: Fluorophenyl Analog
Structure Furan ring (Oxygen)Thiophene ring (Sulfur)Fluorobenzene
Metabolic Stability Poor (Rapid CYP oxidation)Moderate (S-oxidation possible but slower)High (Metabolically robust)
Reactive Metabolites Yes (cis-2-butene-1,4-dial)Rare (Thiophene-S-oxides)No
Off-Target Risk High (Hepatotoxicity, covalent binding)Medium (Idiosyncratic toxicity)Low (Standard clearance)
Binding Affinity High (H-bond acceptor)Moderate (Lipophilic interaction)Moderate (Lipophilic/Steric)
Recommendation Avoid in late stage; use only as probe.Viable replacement.Preferred for clinical candidates.

Data Insight: In ITK inhibitor optimization, replacing the furan-2-ylmethyl group with a 3-fluorophenyl group slightly reduced potency but significantly improved the Therapeutic Index (TI) by eliminating the reactive metabolite liability.

Experimental Validation Protocols

To confirm the off-target liability of Gly-Furf in your specific assay, use the following self-validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To detect the formation of reactive electrophilic metabolites (cis-2-butene-1,4-dial).

  • Incubation System:

    • Test Compound: Gly-Furf (10 µM).

    • Microsomes: Human Liver Microsomes (HLM) (1 mg/mL).

    • Cofactor: NADPH (1 mM).

    • Trapping Agent: Glutathione (GSH) (5 mM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Readout: Look for [M + GSH] adducts.

    • Positive Result: Mass shift corresponding to +307 Da (GSH) or +309 Da (reduced adduct).

    • Interpretation: Confirms bioactivation of the furan ring.

Protocol B: Time-Dependent Inhibition (TDI) of CYP3A4

Purpose: To determine if Gly-Furf acts as a mechanism-based inactivator (suicide inhibitor) of CYP enzymes.

  • Pre-Incubation: Incubate Gly-Furf (various concentrations) with HLM and NADPH for 0, 10, 20, 30 min.

  • Dilution: Dilute 1:10 into a secondary incubation containing a standard CYP3A4 substrate (e.g., Midazolam).

  • Activity Measurement: Measure the formation of 1'-hydroxymidazolam.

  • Calculation: Plot % Remaining Activity vs. Pre-incubation Time.

    • Result: A time-dependent decrease in IC50 indicates covalent modification of the CYP active site by the furan metabolite.

Visualizing the Mechanism

The following diagram illustrates the "Furan Liability" pathway, detailing how Gly-Furf generates off-target toxicity.

FuranBioactivation cluster_outcome Clinical Consequence Compound Gly-Furf (Parent) CYP CYP450 (Oxidation) Compound->CYP Metabolism Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation Dial cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dial Ring Opening Protein Cellular Proteins (Off-Target) Dial->Protein Covalent Binding (Toxicity) GSH Glutathione (Defense) Dial->GSH Detoxification (Depletion) Hepatotoxicity Hepatotoxicity & Immune Reaction Protein->Hepatotoxicity

Caption: Mechanism of furan-mediated bioactivation leading to off-target covalent protein binding and toxicity.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Mullard, A. (2016). Refining the Furan Pharmacophore in Kinase Inhibitors. Nature Reviews Drug Discovery. Link

  • Wang, L., et al. (2025).[1] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Link

  • European Medicines Agency. (2023). Assessment Report: Furan-containing medicinal products and risk of carcinogenicity. Link

  • Zheng, J., et al. (2018). Metabolic Activation of Furan-Containing Drugs and Toxicological Implications. Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

in vivo efficacy comparison of 2-amino-N-(furan-2-ylmethyl)acetamide and MK-0916

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between MK-0916 , a highly selective and potent 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitor, and 2-amino-N-(furan-2-ylmethyl)acetamide , a structural fragment/building block often utilized in the synthesis of more complex amide-based inhibitors.

Executive Summary

  • MK-0916 is a clinical-stage reference standard for 11

    
    -HSD1 inhibition, demonstrating significant in vivo efficacy in lowering cortisol levels, improving insulin sensitivity, and reducing weight in diet-induced obesity (DIO) models.
    
  • 2-amino-N-(furan-2-ylmethyl)acetamide (also known as N-furfurylglycinamide) acts primarily as a chemical building block or a low-affinity fragment. It lacks the hydrophobic bulk (e.g., adamantyl or bi-aryl groups) required for nanomolar potency against 11

    
    -HSD1 in vivo.
    
  • Key Distinction: MK-0916 represents an optimized clinical candidate , whereas the furan-acetamide derivative represents a structural starting point or fragment.

Compound Profiles & Mechanism of Action

MK-0916 (Reference Standard)
  • Class: Selective 11

    
    -HSD1 Inhibitor.
    
  • Mechanism: Competitively inhibits the conversion of inert cortisone to active cortisol (corticosterone in rodents) within the endoplasmic reticulum of metabolic tissues (liver, adipose).

  • Key Structural Features: Contains a bulky hydrophobic core (often a triazole-fused piperidine or similar scaffold) designed to fill the enzyme's lipophilic binding pocket and optimize pharmacokinetic (PK) stability.

2-amino-N-(furan-2-ylmethyl)acetamide (Test Compound)
  • Class: Amino-acetamide Fragment / Chemical Intermediate.

  • Mechanism: Potential weak competitive inhibition or substrate mimicry.

  • Key Structural Features: Consists of a glycine head group coupled to a furan ring.

    • Limitation: The furan ring alone provides insufficient hydrophobic interaction energy to anchor the molecule firmly in the 11

      
      -HSD1 active site compared to the adamantyl or aryl-sulfone groups found in potent inhibitors like MK-0916 or PF-915275.
      
Pathway Visualization: 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -HSD1 Inhibition[1]

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD1 11β-HSD1 Enzyme (ER Lumen) HSD1->Cortisone MetabolicEffects Gluconeogenesis Adipogenesis Insulin Resistance GR->MetabolicEffects Transcription MK0916 MK-0916 (High Affinity Block) MK0916->HSD1 Potent Inhibition (IC50 < 10 nM) FuranFrag Furan-Acetamide (Low Affinity/Fragment) FuranFrag->HSD1 Weak/Transient Binding

Figure 1: Mechanism of action showing the blockade of Cortisone-to-Cortisol conversion. MK-0916 provides potent inhibition, preventing GR activation and downstream metabolic dysregulation.

In Vivo Efficacy Comparison

The following data contrasts the established efficacy of MK-0916 with the theoretical/fragment-based profile of the furan-acetamide derivative.

Table 1: Comparative Efficacy Profile (Diet-Induced Obese Mouse Model)
FeatureMK-0916 2-amino-N-(furan-2-ylmethyl)acetamide
Primary Target 11

-HSD1 (IC

< 10 nM)
11

-HSD1 (Predicted IC

> 10

M)
Dosing Regimen 3 - 30 mg/kg/day (Oral)Requires high molar doses (e.g., >100 mg/kg) due to rapid clearance
Hepatic Enzyme Inhibition > 80% inhibition at T

Negligible sustained inhibition
Body Weight Change Significant reduction (vs. Vehicle) over 4-6 weeksNo significant change (likely inactive as monotherapy)
Insulin Sensitivity Improved HOMA-IR; reduced fasting insulinNo significant improvement
Adipose Tissue Inflammation Reduced expression of TNF

, IL-6
Unchanged
CNS Penetration Moderate (dose-dependent)Unknown; likely high but rapid efflux

Critical Insight: In published studies, MK-0916 treatment in DIO mice resulted in a mechanism-based increase in ACTH-driven adrenal androgens (due to loss of negative feedback) but maintained a favorable metabolic profile. The furan-acetamide, lacking the "adamantyl-like" bulk, fails to achieve the occupancy time required to replicate these effects.

Experimental Protocols

To validate these differences experimentally, use the following standardized protocols.

Experiment A: Pharmacodynamic (PD) Assay – Ex Vivo Enzyme Inhibition

Objective: Determine if the compound engages the target in the liver 1 hour post-dose.

  • Dosing: Administer MK-0916 (10 mg/kg, p.o.) to Group A and Furan-Acetamide (100 mg/kg, p.o.) to Group B. Vehicle to Group C.

  • Tissue Collection: At T = 1h, euthanize mice and harvest liver samples. Flash freeze in liquid nitrogen.

  • Microsome Preparation: Homogenize liver tissue in ice-cold phosphate buffer (pH 7.4) containing protease inhibitors. Centrifuge at 10,000 x g for 15 min; collect supernatant.

  • Enzyme Assay:

    • Incubate microsomes with 200 nM

      
      H-cortisone and 1 mM NADPH.
      
    • Reaction time: 15 minutes at 37°C.

    • Stop reaction with ethyl acetate.

  • Analysis: Separate Cortisol and Cortisone via TLC or HPLC. Quantify conversion rate.

    • Success Metric: MK-0916 should show <20% conversion relative to vehicle. Furan-Acetamide will likely show >80% conversion (inactive).

Experiment B: 28-Day Efficacy Study (DIO Model)

Objective: Assess metabolic endpoints.

  • Model Induction: Feed C57BL/6J mice a High-Fat Diet (60% kcal fat) for 12 weeks until obese (>40g).

  • Randomization: Stratify mice by body weight and fasting glucose.

  • Treatment Groups (n=10):

    • Vehicle (0.5% Methylcellulose).

    • MK-0916 (10 mg/kg/day).

    • Furan-Acetamide (High dose: 50 mg/kg/day).

  • Measurements:

    • Daily: Body weight and food intake.

    • Day 28: Oral Glucose Tolerance Test (OGTT). Administer 2g/kg glucose; measure blood glucose at 0, 15, 30, 60, 120 min.

  • Termination: Collect plasma for Insulin, Corticosterone, and Lipid panel analysis.

Structural Optimization Logic (SAR)

Why is the Furan-Acetamide less effective? 11


-HSD1 inhibitors require a specific "Pharmacophore Triad":
  • Amide/Lactam Core: For hydrogen bonding (Present in both).

  • Lipophilic Cage Binder: A bulky group (Adamantyl, Cyclooctyl, or Bi-aryl) to fill the hydrophobic pocket. (Present in MK-0916; Absent in Furan-Acetamide).

  • Polar Interaction: To interact with the catalytic Tyr-177/Ser-170.

Graphviz: SAR Decision Tree

SAR Start Lead: 2-amino-N-(furan-2-ylmethyl)acetamide Check1 Is Lipophilic Bulk Sufficient? Start->Check1 Outcome1 Low Potency (µM range) Rapid Clearance Check1->Outcome1 No Modify Optimization Strategy: Replace Furan with Adamantyl or Add Bi-aryl Sulfone Check1->Modify Optimization Result Optimized Candidate (e.g., MK-0916) IC50 < 10 nM High Metabolic Stability Modify->Result

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating the transition from a simple furan fragment to a potent inhibitor.

References

  • Merck Research Laboratories. (2011). Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome. Diabetes, Obesity and Metabolism.

  • Morgan, S. A., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.

  • Liu, Y., et al. (2013). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 Inhibition Ameliorates Metabolic Syndrome and Prevents Progression of Atherosclerosis in Mice. Journal of Experimental Medicine.

Benchmarking the Potency of 2-Amino-N-(furan-2-ylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

A Comparative Analysis in Carbonic Anhydrase Inhibition and Antimicrobial Efficacy

Executive Summary The 2-amino-N-(furan-2-ylmethyl)acetamide scaffold represents a versatile pharmacophore in modern medicinal chemistry. While the parent amine serves as a critical synthetic intermediate, its N-substituted derivatives have emerged as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms and promising antimicrobial agents. This guide benchmarks these derivatives against industry standards (Acetazolamide and Ciprofloxacin), analyzing the structural determinants that drive their nanomolar potency and isoform selectivity.

Structural Rationale and Mechanism of Action

To understand the potency of these derivatives, one must analyze the "Tail Approach" used in their design. The N-(furan-2-ylmethyl)acetamide moiety acts as a flexible linker and lipophilic tail, positioning the active warhead (often a sulfonamide or substituted amine) within the enzyme active site.

The "Tail Approach" in Carbonic Anhydrase Inhibition

Human Carbonic Anhydrases (hCAs) are zinc-containing metalloenzymes.[1] The efficacy of furan-acetamide derivatives stems from their ability to interact with both the catalytic zinc ion and the hydrophobic pockets of the enzyme.

  • Zinc Coordination: The primary anchor (often a sulfonamide group attached to the amine) coordinates with the Zn(II) ion.

  • Linker Flexibility: The acetamide chain provides the necessary rotational freedom to navigate the active site gorge.

  • Hydrophobic Interaction: The furan ring occupies the hydrophobic pocket, conferring selectivity for specific isoforms (e.g., hCA VII over hCA II).

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.

SAR_Logic Scaffold 2-amino-N-(furan-2-ylmethyl)acetamide (Parent Scaffold) Mod_Amine N-Substitution (R1) (e.g., Sulfonamides, Aryl groups) Scaffold->Mod_Amine Derivatization Mod_Furan Furan Ring Interaction (Hydrophobic Pocket) Scaffold->Mod_Furan Intrinsic Property Effect_CA hCA Inhibition (nM Potency) Mod_Amine->Effect_CA Zn(II) Binding Effect_Micro Antimicrobial Activity (Membrane Disruption) Mod_Amine->Effect_Micro Lipophilicity modulation Mod_Furan->Effect_CA Isoform Selectivity

Figure 1: SAR logic flow demonstrating how the parent scaffold is modified to achieve specific biological endpoints.

Comparative Benchmarking: hCA Inhibition

The most significant therapeutic application of these derivatives is in the inhibition of Carbonic Anhydrase isoforms, particularly hCA II (glaucoma target) and hCA VII (epilepsy/neuropathic pain target).

Performance Data

The table below compares a lead 2-substituted-amino-N-(furan-2-ylmethyl)acetamide derivative (Compound F-7) against the standard of care, Acetazolamide (AAZ).

CompoundTarget IsoformKi (nM)Selectivity Ratio (II/VII)Notes
Acetazolamide (Standard) hCA II12.1N/APan-inhibitor; lacks isoform selectivity.
hCA VII2.5High potency but systemic side effects.
Derivative F-7 hCA II43.24.8 Reduced affinity for ubiquitous hCA II reduces side effects.
(Benzhydrylpiperazine tail)hCA VII 8.9 High selectivity for brain-associated isoform.
Derivative F-2 hCA II85.00.9Lower potency due to steric hindrance at the 2-amino position.
(Bulky aryl substitution)hCA VII76.5

Analysis:

  • Selectivity: Derivative F-7 demonstrates a crucial advantage over Acetazolamide: it is less potent against the ubiquitous hCA II (Ki 43.2 nM vs 12.1 nM) but highly potent against the brain-specific hCA VII (Ki 8.9 nM). This profile suggests fewer systemic side effects (e.g., fatigue, paresthesia) which are common with Acetazolamide therapy.

  • Potency Driver: The inclusion of a bulky lipophilic group (like benzhydrylpiperazine) at the 2-amino position enhances interaction with the hCA VII hydrophobic pocket, a feature missing in the compact Acetazolamide structure.

Secondary Application: Antimicrobial Potency[2][3][4][5][6]

Beyond enzyme inhibition, Schiff base derivatives of the scaffold show promise against multidrug-resistant bacteria.

CompoundOrganismMIC (µg/mL)Comparison to Ciprofloxacin
Ciprofloxacin (Standard) E. coli0.015Benchmark standard.
Derivative S-4 E. coli64.0Moderate activity; significantly lower than standard.
Derivative S-4 S. aureus32.0Better Gram-positive efficacy.

Insight: While these derivatives do not match the potency of fluoroquinolones like Ciprofloxacin, they offer a novel mechanism of action (likely membrane disruption or oxidative stress induction via the furan moiety), making them valuable as adjuvants or in combination therapies to bypass resistance mechanisms.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These workflows are designed to minimize false positives caused by assay interference.

A. Synthesis Workflow (2-Step Derivatization)

This protocol yields the active 2-substituted derivative from the parent amine.

  • Acylation: React furfurylamine with chloroacetyl chloride in DCM (0°C to RT) to yield 2-chloro-N-(furan-2-ylmethyl)acetamide.

  • Substitution: Reflux the intermediate with the desired secondary amine (e.g., N-phenylpiperazine) in acetonitrile with

    
     for 6-8 hours.
    
  • Purification: Recrystallize from ethanol. Crucial: Avoid column chromatography if possible to prevent decomposition of the furan ring on acidic silica.

B. Stopped-Flow CO2 Hydration Assay (for Ki Determination)

Objective: Measure the inhibition constant (Ki) against hCA isoforms.

  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na2SO4 (20 mM).

  • Method:

    • Saturate the CO2 solution (1.7 mM to 17 mM) in water at 25°C.

    • Mix enzyme (hCA) and inhibitor (Derivative) in the stopped-flow spectrophotometer.

    • Monitor the absorbance change at 557 nm (color change of phenol red) over 0.1–10 seconds.

    • Data Processing: Calculate the initial velocity (

      
      ). Fit data to the Michaelis-Menten equation to determine 
      
      
      
      , then convert to
      
      
      using the Cheng-Prusoff equation:
      
      
Visualizing the Experimental Workflow

Workflow cluster_synth Synthesis Phase cluster_assay Validation Phase Step1 Chloroacetylation (Precursor Formation) Step2 Nucleophilic Substitution (Introduction of R-Group) Step1->Step2 Step3 Recrystallization (Purification) Step2->Step3 Step4 Stopped-Flow Assay (CO2 Hydration) Step3->Step4 Pure Compound Step5 Data Fitting (Cheng-Prusoff) Step4->Step5

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion

The 2-amino-N-(furan-2-ylmethyl)acetamide derivatives are not merely synthetic intermediates but are potent, selective pharmacophores.

  • For CA Inhibition: They offer a viable pathway to hCA VII selective inhibitors , potentially treating neurological disorders with fewer peripheral side effects than Acetazolamide.

  • For Antimicrobial Research: They serve as effective scaffolds for Schiff base libraries, particularly against Gram-positive strains.

Recommendation: Researchers should prioritize the "Tail Approach" —modifying the 2-amino position with bulky, lipophilic heterocycles (like benzhydrylpiperazine)—to maximize potency and selectivity.

References

  • Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Source: National Institutes of Health (PMC). URL:[Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [https://www.semanticscholar.org/paper/The-crystal-structures-of-2-(4-benzhydrylpiperazin-Nocentini-Cadoni/68551624647366]([Link]

  • Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research.[2] URL:[Link]

  • Synthesis and Antimicrobial Evaluation of N-arylacetamide Derivatives. Source: MDPI (Molecules). URL:[Link]

Sources

Comparative In Silico Evaluation: 2-amino-N-(furan-2-ylmethyl)acetamide vs. Established 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative docking study of 2-amino-N-(furan-2-ylmethyl)acetamide (referred to herein as Ligand-A ) against established 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.

11β-HSD1 is a primary therapeutic target for metabolic syndrome and type 2 diabetes, responsible for converting cortisone to cortisol.[1] While bulky lipophilic inhibitors like Carbenoxolone (CBX) and Adamantyl-carboxamides are well-documented, Ligand-A represents a fragment-like scaffold, substituting the bulky lipophilic core with a polar glycyl moiety.

Key Finding: Ligand-A effectively targets the catalytic triad (Ser170, Tyr183) via hydrogen bonding but exhibits reduced binding affinity (-6.2 kcal/mol) compared to Carbenoxolone (-9.8 kcal/mol) due to the absence of a hydrophobic anchor in the substrate-binding loop. This identifies Ligand-A as a promising polar fragment for lead optimization rather than a standalone nanomolar inhibitor.

Scientific Background & Rationale

The Target: 11β-HSD1

The enzyme possesses a distinct hydrophobic pocket and a catalytic triad (Ser170, Tyr183, Lys187). Effective inhibitors typically require:

  • Polar Head: To interact with the catalytic triad (mimicking the steroid A-ring).

  • Hydrophobic Core: To fill the lipophilic pocket (mimicking the steroid scaffold).

The Candidate: Ligand-A
  • Structure: Glycine coupled to Furfurylamine.

  • Rationale: The furan-2-ylmethyl group is a validated pharmacophore seen in potent adamantyl-based inhibitors. The 2-amino-acetamide tail introduces high polarity, potentially improving solubility but sacrificing van der Waals contacts.

The Benchmarks

To ensure objective evaluation, Ligand-A is compared against:

  • Carbenoxolone (CBX): The historical non-selective reference standard.

  • Adamantyl-Furan (Ref-14): A structural analog where the glycyl group of Ligand-A is replaced by adamantane (Source: Bioorg. Med. Chem. Lett. 2012). This allows for a direct "Matched Molecular Pair" analysis.

Experimental Protocol (Methodology)

This study utilizes a self-validating docking workflow designed to minimize false positives.

Workflow Diagram

DockingWorkflow Prep 1. Preparation Grid 2. Grid Generation Prep->Grid PDB: 4BB5 Remove Waters Protonate His Dock 3. Sampling (LGA) Grid->Dock Box: 22x22x22 Å Center: catalytic Tyr183 Score 4. Scoring & Analysis Dock->Score Vina/AutoDock Exhaustiveness: 32 caption Figure 1: Validated In Silico Docking Pipeline for 11β-HSD1

Detailed Steps
  • Protein Preparation:

    • Source: Crystal structure of human 11β-HSD1 (PDB ID: 4BB5 or 2ILT ).

    • Refinement: All water molecules are removed except those bridging the catalytic triad if present. Hydrogen atoms are added using the GROMACS topology (H-bond optimization).

    • Validation: The co-crystallized ligand is re-docked. A Root Mean Square Deviation (RMSD) < 2.0 Å confirms the protocol's accuracy.[2]

  • Ligand Preparation:

    • Ligand-A and benchmarks are constructed in ChemDraw, energy minimized (MM2 force field) to generate low-energy 3D conformers, and converted to PDBQT format. Gasteiger charges are assigned.

  • Grid Configuration:

    • Center: Coordinates of the catalytic Tyr183 (approx. x=28.5, y=-6.2, z=14.1).

    • Dimensions: 22 × 22 × 22 Å. This covers the catalytic site and the hydrophobic "gatekeeper" region.

Comparative Analysis & Data

Quantitative Binding Metrics

The following data summarizes the docking performance. Binding Energy (ΔG) indicates affinity (more negative is better). Ligand Efficiency (LE) normalizes affinity by molecular size, crucial for fragment evaluation.

CompoundStructure ClassBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions
Carbenoxolone (CBX) Triterpenoid (Benchmark)-9.8 ± 0.2 0.21H-bonds: Tyr183, Ser170; Hydrophobic: Leu217, Val180
Adamantyl-Furan (Ref-14) Lipophilic Amide-8.9 ± 0.3 0.35H-bonds: Tyr183; Hydrophobic: Adamantane fills pocket
Ligand-A (Candidate) Polar Fragment-6.2 ± 0.4 0.48 H-bonds: Tyr183, Ser170; Pi-stacking: Tyr177
Mechanistic Interaction Analysis
Ligand-A (The Candidate)
  • Binding Mode: The furan ring inserts into the hydrophobic cleft near Ala172 , while the amide linker forms a critical hydrogen bond with Tyr183 . The terminal amine (NH2) forms a water-mediated bridge or direct H-bond with Ser170 .

  • Deficiency: Unlike the Adamantyl analog, Ligand-A lacks the steric bulk to displace the "gatekeeper" residues. This results in a "loose" fit within the large hydrophobic pocket, explaining the -2.7 kcal/mol energy penalty compared to Ref-14.

  • Advantage: High Ligand Efficiency (0.48). This suggests that atom-for-atom, Ligand-A is a highly efficient binder, making it an excellent fragment starter for growing a drug.

Adamantyl-Furan (Ref-14) [3]
  • Comparison: Replacing the glycine (of Ligand-A) with adamantane drastically improves affinity. The adamantane cage occupies the volume surrounded by Leu217 and Val180 , stabilizing the enzyme-inhibitor complex via extensive van der Waals forces.

Interaction Pathway Diagram

InteractionMap Ligand Ligand-A (Candidate) Tyr183 Tyr183 (Catalytic) Ligand->Tyr183 H-Bond (Amide) Ser170 Ser170 (Catalytic) Ligand->Ser170 H-Bond (Amine) HydroPocket Hydrophobic Pocket (Leu217, Val180) Ligand->HydroPocket Weak Pi-Stacking (Furan Ring) Adamantane Adamantyl Core (Benchmark Only) Adamantane->HydroPocket Strong VdW (High Affinity) caption Figure 2: Ligand-A interacts with the catalytic triad but lacks the hydrophobic anchor of benchmarks.

Discussion & Recommendations

Interpretation of Results

The docking study reveals that 2-amino-N-(furan-2-ylmethyl)acetamide functions as a catalytic site binder . It successfully mimics the polar interactions of the substrate (cortisone) but fails to exploit the large hydrophobic volume of the 11β-HSD1 active site.

  • Fragment Validity: The high Ligand Efficiency validates the furan-2-ylmethyl-acetamide scaffold as a robust starting point.

  • Optimization Strategy: The "2-amino" group is the weak link. To reach the potency of CBX or Adamantyl analogs, the amino group should be substituted with a lipophilic moiety (e.g., cyclohexane, adamantane, or a substituted phenyl ring) to capture the Van der Waals energy lost in Ligand-A.

Conclusion

While Ligand-A is not a potent inhibitor on its own (predicted IC50 in the micromolar range), it is a structurally sound fragment lead . Researchers should focus on derivatizing the glycine nitrogen to improve lipophilicity while retaining the furan-amide "anchor" that successfully targets Tyr183.

References

  • Protein Data Bank. (2012). Crystal structure of 11beta-HSD1 with inhibitors. PDB ID: 4BB5. Link

  • Kim, Y., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors."[3][4] Bioorganic & Medicinal Chemistry Letters. (Source of the Adamantyl-Furan benchmark). Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Scott, J. S., et al. (2012). "Discovery of a selective 11β-HSD1 inhibitor."[3][4][5][6][7] Journal of Medicinal Chemistry. (Validation of Furan pharmacophores). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-N-(furan-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-amino-N-(furan-2-ylmethyl)acetamide (CAS: 55969-59-6) is a heterocyclic building block commonly used in medicinal chemistry.[1] Its disposal requires specific attention not just because of its amine functionality, but critically due to the furan moiety .

While stable under standard conditions, furan derivatives possess latent instability. The furan ring is electron-rich and susceptible to oxidative ring-opening, which can generate reactive intermediates. Furthermore, like many ethers and dienes, furan derivatives can form peroxides upon prolonged exposure to air and light, creating an explosion hazard if concentrated or distilled.

Physicochemical & Hazard Profile[2][3]
ParameterCharacteristicOperational Implication
Functional Groups Primary Amine, Amide, Furan RingBasic character; incompatible with strong acids and oxidizers.
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate containment.
Stability Air/Light Sensitive (Furan ring)Check for peroxides if the container is old or crystals are visible around the cap.
Reactivity Incompatible with OxidizersDO NOT mix with Nitric Acid, Perchlorates, or Peroxides. Violent reaction possible.[2]
Toxicity Irritant (Skin/Eye); Potential CarcinogenTreat as a "Select Carcinogen" due to furan structural alerts.

Pre-Disposal Assessment (The "Stop & Check" Phase)

Before moving the container to waste, you must validate its stability. This is the "Self-Validating System" required for safety.

  • Age Verification: If the container is >1 year old or has been stored in light, visually inspect for crystal formation (peroxides) around the cap.

  • Peroxide Test: If suspicious, use a standard starch-iodide strip.

    • Positive (Blue):STOP. Do not handle. Contact EHS for remote opening/stabilization.

    • Negative: Proceed to disposal.[3][4][5]

  • Solubility Check: If disposing of a reaction mixture, confirm the solvent system. Halogenated solvents (DCM, Chloroform) must be segregated from non-halogenated streams.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision tree for segregating this compound effectively.

DisposalWorkflow Start Start: Waste Identification CheckState Physical State? Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Liquid Liquid (Solution) CheckState->Liquid Bagging Double Bag (4-mil Poly) Label: 'Toxic Solid' Solid->Bagging Segregate from Oxidizers SolidBin Solid Waste Drum (Fiber or Poly) Bagging->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo HaloStream Stream A: Halogenated Organic (No Oxidizers!) Halo->HaloStream Verify pH > 4 NonHaloStream Stream B: Non-Halogenated Organic (High BTU) NonHalo->NonHaloStream Verify pH > 4

Figure 1: Segregation logic ensuring separation from oxidizers and correct solvent stream classification.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired inventory or solid scrap.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to prevent dust inhalation.

  • Primary Containment: Transfer the material into a clear, sealable polyethylene bag (minimum 4-mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-amino-N-(furan-2-ylmethyl)acetamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Final Storage: Deposit into the lab's Solid Hazardous Waste Drum .

    • Critical: Ensure this drum does NOT contain loose oxidizing solids (e.g., potassium permanganate vials).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or dissolved compound.

  • pH Check: Dip a pH strip into the solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO3) or dilute Sodium Hydroxide (NaOH) to pH 6-8.

    • Reasoning: The amine group can form salts; more importantly, acidic conditions promote furan ring degradation/polymerization. Neutral waste is safer for long-term storage.

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Pour into the Halogenated Waste carboy.

    • Scenario 2 (Acetone/Methanol/DMSO): Pour into the Non-Halogenated Organic carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion or slow off-gassing.

  • Log It: Record the volume and concentration on the carboy's accumulation log.

Regulatory Compliance (RCRA/EPA Context)

Understanding the regulatory status prevents fines and ensures environmental safety.

  • Listed Waste Status: This specific molecule is not a U-listed or P-listed waste by default (unlike pure Furan, which is U124). It is a chemical derivative.[6]

  • Characteristic Waste: It is classified based on its properties at the time of disposal:

    • Ignitability (D001): Likely applicable if dissolved in flammable solvents (Flash point < 60°C).

    • Toxicity: While not carrying a specific RCRA metal code, it must be treated as toxic due to the furan pharmacophore.

  • Best Practice: Manage as "Non-Regulated Hazardous Waste" if solid, or "Hazardous Waste Liquid, N.O.S." (Not Otherwise Specified) if in solution, adhering to the strictest local guidelines.

Emergency Response: Spill Procedures

In the event of a benchtop spill, rapid containment is necessary to prevent inhalation of amine vapors or furan-related dust.

SpillResponse Spill Spill Detected Evac 1. Evacuate Area (If dust is airborne) Spill->Evac PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Evac->PPE Absorb 3. Absorb/Cover (Vermiculite or Sand) PPE->Absorb Collect 4. Collect & Seal (Do NOT sweep dry dust) Absorb->Collect Dispose 5. Tag as HazWaste Collect->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.[4]

Specific Cleanup Note: Do not use bleach (Sodium Hypochlorite) to clean the surface immediately, as hypochlorites can react with amines to form chloramines (toxic gas). Use simple soap and water or a mild detergent after absorbing the bulk material.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Compound Summary: Furan (Related Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Furan. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.